Ethyl Chrysanthemate-D6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
174.27 g/mol |
IUPAC Name |
2,2-dimethyl-3-[3,3,3-trideuterio-2-(trideuteriomethyl)prop-1-enyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/i1D3,2D3 |
InChI Key |
XLOPRKKSAJMMEW-WFGJKAKNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Gold Standard in Quantitative Analysis: A Technical Guide to Ethyl Chrysanthemate-D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethyl Chrysanthemate-D6, a deuterated stable isotope-labeled internal standard, and its pivotal role in enhancing the accuracy and reliability of quantitative analytical methods. While specific published applications of this compound are not widely documented, this guide outlines its core principles, physicochemical properties, and a proposed state-of-the-art analytical workflow for its use in mass spectrometry-based quantification. The methodologies and data presented herein are based on established principles of isotope dilution analysis and are intended to serve as a foundational resource for method development.
Introduction to this compound
This compound is a deuterated analog of ethyl chrysanthemate, an ester of chrysanthemic acid. The non-labeled compound is a crucial intermediate in the synthesis of a class of synthetic insecticides known as pyrethroids. In analytical chemistry, particularly for trace-level quantification, the use of a stable isotope-labeled internal standard is considered the gold standard. This compound, with six deuterium (B1214612) atoms replacing six hydrogen atoms, serves as an ideal internal standard for the quantification of ethyl chrysanthemate or related pyrethroid metabolites.
The fundamental principle behind its use lies in isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to a sample at the beginning of the analytical process. Because this compound is chemically and physically almost identical to its non-deuterated counterpart, it experiences the same sample preparation losses, chromatographic behavior, and ionization suppression or enhancement in the mass spectrometer. The ratio of the signal from the native analyte to the deuterated internal standard is used for quantification, thereby correcting for variations that would otherwise compromise the accuracy and precision of the results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the analyte and its deuterated internal standard is crucial for method development. The key properties of ethyl chrysanthemate and its D6 variant are summarized below.
| Property | Ethyl Chrysanthemate | This compound |
| Chemical Formula | C₁₂H₂₀O₂ | C₁₂H₁₄D₆O₂ |
| Molecular Weight | 196.29 g/mol | 202.32 g/mol |
| CAS Number | 97-41-6 | Not available (Unlabeled CAS: 97-41-6) |
| Appearance | Colorless to yellow clear liquid (est.) | Colorless to yellow clear liquid (est.) |
| Boiling Point | 112.0 °C | ~112.0 °C |
| Solubility | Soluble in organic solvents, less soluble in water | Soluble in organic solvents, less soluble in water |
Note: The exact position of the deuterium labels in commercially available this compound may vary. A common labeling pattern involves the ethyl group for synthetic accessibility.
Caption: Chemical structures of Ethyl Chrysanthemate and its deuterated analog, this compound.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. This technique provides a high degree of accuracy by mitigating variability throughout the analytical workflow.
Caption: The principle of quantification using an internal standard in isotope dilution mass spectrometry.
Proposed Analytical Methodology: Quantification of Ethyl Chrysanthemate in Water Samples
This section outlines a hypothetical but robust analytical method for the quantification of ethyl chrysanthemate in environmental water samples using this compound as an internal standard, employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To a 100 mL water sample, add 100 µL of a 1 µg/mL solution of this compound in methanol (B129727).
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following table details the proposed parameters for the chromatographic separation and mass spectrometric detection.
| Parameter | Proposed Value |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | See table below |
Proposed MS/MS Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl Chrysanthemate | 197.15 | 123.10 | 15 |
| This compound | 203.18 | 123.10 | 15 |
Note: These transitions are predictive. The precursor ion represents [M+H]⁺, and the product ion corresponds to a characteristic fragment. Optimal values must be determined experimentally.
Method Validation
A thorough method validation should be performed according to established guidelines (e.g., FDA, ICH). The following table presents typical performance characteristics for such a method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 1 - 1000 ng/mL |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1; precision and accuracy within ±20% |
| Accuracy | 85-115% of nominal concentration |
| Precision (%RSD) | ≤ 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
Experimental Workflow and Data Presentation
The overall workflow for the quantification of an analyte using this compound as an internal standard is depicted below.
Caption: A comprehensive experimental workflow for quantitative analysis using an internal standard.
Conclusion
This compound stands as a powerful tool for researchers and analytical scientists seeking to achieve the highest levels of accuracy and precision in the quantification of ethyl chrysanthemate and related compounds. Its use as an internal standard in isotope dilution mass spectrometry effectively compensates for a wide range of analytical variabilities. The proposed methodologies and illustrative data in this guide provide a solid foundation for the development and validation of robust analytical methods. As the demand for highly accurate trace-level quantification in environmental monitoring, food safety, and pharmaceutical development continues to grow, the application of deuterated internal standards like this compound will remain indispensable.
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Chrysanthemate-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl Chrysanthemate-D6, a deuterated analog of Ethyl Chrysanthemate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide details the compound's properties, provides generalized experimental protocols for its synthesis and analysis, and includes workflow diagrams for clarity.
Core Data Presentation
The quantitative data for this compound and its non-deuterated counterpart are summarized in the tables below. It is important to note that specific experimental data for the D6 variant is limited; therefore, some physical properties are estimated based on the well-documented data of the unlabeled Ethyl Chrysanthemate.
Table 1: Chemical Identity of this compound
| Property | Value | Source/Note |
| IUPAC Name | Ethyl 2,2-dimethyl-3-(2-methyl-d3-prop-1-en-1-yl-d1)cyclopropane-1-carboxylate-d2 | Nomenclature |
| Synonyms | Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate-D6, Ethyl chrysanthemumate-D6 | [1][2] |
| CAS Number | 97-41-6 (Unlabelled) | [1][2] |
| Molecular Formula | C₁₂H₁₄D₆O₂ | [1] |
| Molecular Weight | 202.32 g/mol | [1] |
| Alternative Formula | C₁₀D₆H₁₀O₂ | Possible supplier variation or typographical error. |
| Alternative Mol. Wt. | 174.27 g/mol | Associated with the alternative formula. |
Table 2: Physical Properties of Ethyl Chrysanthemate (Unlabeled) as an Estimate for this compound
| Property | Value | Source/Note |
| Appearance | Colorless to yellow clear liquid | [3] |
| Boiling Point | 112 °C @ 10 mmHg | [3] |
| Density | 0.920 - 0.926 g/mL @ 20 °C | [3] |
| Refractive Index | 1.458 - 1.462 @ 20 °C | [3] |
| Solubility | Soluble in alcohol; Insoluble in water (10.44 mg/L @ 25 °C est.) | [3] |
| Flash Point | 84.44 °C | [3] |
| Vapor Pressure | 0.037 mmHg @ 25 °C (est.) | [3] |
Experimental Protocols
The following sections provide detailed, albeit generalized, methodologies for the synthesis and analysis of this compound. These protocols are based on standard organic chemistry techniques and principles of isotopic labeling.
Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound from Chrysanthemic acid-D6 and ethanol (B145695).
Materials:
-
Chrysanthemic acid-D6
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Chrysanthemic acid-D6 in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Analytical Characterization
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).[4][5]
-
Filter the solution through a pipette with a small cotton plug to remove any particulate matter.[4]
-
Transfer the filtered solution into a clean 5 mm NMR tube.[4]
-
Cap the NMR tube and label it appropriately.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: 300-500 MHz NMR Spectrometer
-
¹H NMR: Acquire a proton NMR spectrum to confirm the absence of signals at the deuterated positions and to verify the overall structure.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon framework of the molecule. The signals for carbons attached to deuterium (B1214612) will appear as multiplets due to C-D coupling.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetonitrile (B52724) or methanol).
-
For quantitative analysis, a known concentration of an internal standard may be added.[6][7]
Data Acquisition (GC-MS or LC-MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole, TOF, or Orbitrap.
-
Mandatory Visualizations
The following diagrams illustrate the synthesis and analysis workflows for this compound.
Caption: Synthesis workflow for this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. ethyl chrysanthemate [thegoodscentscompany.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: Certificate of Analysis for Ethyl Chrysanthemate-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Ethyl Chrysanthemate-D6. This compound is a deuterated analog of Ethyl Chrysanthemate, an important intermediate in the synthesis of pyrethroid insecticides.[1] The use of stable isotope-labeled compounds like this compound is crucial in various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantitative assays.[2][3] This document outlines the key analytical tests performed to ensure the quality and identity of this compound, including detailed experimental protocols and data presentation.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values represent expected specifications for a high-quality standard.
Table 1: Identity and Purity
| Test | Specification | Result | Method |
| Chemical Purity (GC/FID) | ≥95% | 99.5% | Gas Chromatography/Flame Ionization Detection |
| Isotopic Enrichment | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry or NMR |
| Chemical Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |
Table 2: Physical and Chemical Properties
| Property | Specification | Result |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Molecular Formula | C₁₂H₁₄D₆O₂ | C₁₂H₁₄D₆O₂ |
| Molecular Weight | 202.32 g/mol | 202.32 g/mol |
| Boiling Point | 112°C @ 10 mmHg[4] | 112-114°C @ 10 mmHg |
| Solubility | Soluble in alcohol[4] | Soluble in Methanol, Ethanol |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
Gas Chromatography/Mass Spectrometry (GC/MS) for Purity and Identity
Purpose: To determine the chemical purity of this compound and confirm its chemical identity by comparing its mass spectrum to a reference.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: A 1 mg/mL solution of this compound is prepared in a suitable solvent such as ethyl acetate.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Data Analysis:
-
Purity: The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks detected by the Flame Ionization Detector (FID).
-
Identity: The mass spectrum of the primary peak is compared with a reference spectrum of Ethyl Chrysanthemate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
Purpose: To confirm the chemical structure of this compound and to determine the isotopic enrichment by analyzing the deuterium (B1214612) incorporation. A combination of ¹H NMR and ²H NMR can be used for accurate isotopic abundance determination.[5]
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
Procedure for ¹H NMR:
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., TMS).
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Procedure for ²H NMR:
-
Sample Preparation: Approximately 20 mg of the sample is dissolved in 0.7 mL of a suitable non-deuterated solvent (e.g., CHCl₃).
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 128
-
Relaxation Delay: 1.0 s
-
Data Analysis:
-
Structural Confirmation: The ¹H and ¹³C NMR spectra are analyzed to ensure that the chemical shifts and coupling constants are consistent with the structure of Ethyl Chrysanthemate.
-
Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integration of the residual proton signals in the labeled positions in the ¹H NMR spectrum with the integration of a non-deuterated reference signal. Alternatively, quantitative ²H NMR can be used to determine the deuterium abundance directly.[5]
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment
Purpose: To accurately determine the isotopic enrichment of this compound. Liquid chromatography coupled with high-resolution mass spectrometry (LC-ESI-HR-MS) is a powerful technique for this purpose.[2][3]
Instrumentation:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent
Procedure:
-
Sample Preparation: A 1 µg/mL solution of the sample is prepared in a suitable solvent system (e.g., methanol/water).
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Full scan MS
-
Mass Range: m/z 100-500
-
Data Acquisition: Centroid mode
-
Data Analysis: The isotopic enrichment is calculated by integrating the ion currents of the different isotopic peaks and applying a correction for the natural abundance of isotopes.[2][3]
Visualizations
The following diagrams illustrate the typical workflows for the analysis of this compound.
Caption: Workflow for GC/MS analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
- 1. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform [mdpi.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ethyl chrysanthemate [thegoodscentscompany.com]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Research with Precision: A Technical Guide to Ethyl Chrysanthemate-D6
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative data. This in-depth technical guide explores the commercial availability, purity, and application of Ethyl Chrysanthemate-D6, a critical tool in the analysis of pyrethroid insecticides and their metabolites.
This compound serves as an ideal internal standard for mass spectrometry-based analytical methods. Its chemical structure is nearly identical to its non-deuterated counterpart, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference introduced by the six deuterium (B1214612) atoms allows for clear differentiation by the mass spectrometer, enabling precise quantification and correction for matrix effects and instrumental variability.[1][2][3]
Commercial Availability and Purity
This compound is available from several specialized chemical suppliers. However, it is often synthesized on demand, leading to longer lead times. Researchers should plan their procurement accordingly. The purity of the non-deuterated form is typically high, and it is expected that the deuterated standard meets or exceeds these specifications for reliable analytical use.
Table 1: Commercial Suppliers and Product Specifications for this compound
| Supplier | Product Name | CAS Number (Unlabelled) | Typical Availability | Noted Purity (Non-deuterated form) |
| Clearsynth | This compound | 97-41-6 | Custom synthesis, 2-3 weeks lead time[4] | Not specified for D6 |
| LGC Standards (TRC) | This compound | 97-41-6 | Custom synthesis[5] | Not specified for D6 |
| CymitQuimica | This compound | 97-41-6 | Available in various quantities[6] | Not specified for D6 |
| Fisher Scientific | This compound | 97-41-6 | Available[7][8] | Not specified for D6 |
| Thermo Fisher Scientific | Ethyl chrysanthemate, 95%, mixture of cis and trans | 97-41-6 | Available[9][10] | >=95%[9] |
| TCI Chemicals | Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate | 97-41-6 | Available[11] | >95.0% (GC) |
Experimental Protocols: Application in Bioanalysis
The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of pyrethroid metabolites in biological matrices.[2][12][13] The following is a representative protocol for the analysis of pyrethroid metabolites in urine.
Protocol: Quantification of Pyrethroid Metabolites in Urine using LC-MS/MS with this compound as an Internal Standard
1. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction):
-
To 1 mL of urine sample in a glass tube, add 10 µL of a known concentration of this compound solution in a suitable organic solvent (e.g., methanol).
-
Add 50 µL of β-glucuronidase/sulfatase enzyme solution to hydrolyze the conjugated metabolites.
-
Incubate the mixture at 37°C for 2 hours.
-
After incubation, acidify the sample with 100 µL of 1 M hydrochloric acid.
-
Perform liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortex the mixture vigorously for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step one more time and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the target analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each target pyrethroid metabolite and for this compound.
-
3. Data Analysis:
-
Integrate the peak areas for each analyte and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.[14][15][16]
Visualizing Workflows and Pathways
Procurement and Utilization Workflow
The following diagram illustrates the logical steps involved from identifying the need for this compound to its final application in a research setting.
Caption: Workflow for procuring and using this compound.
Metabolic Pathway of Pyrethroids
This diagram shows a simplified metabolic pathway for pyrethroids in mammals. This compound is used as an internal standard to trace and quantify the chrysanthemic acid moiety and its downstream metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 100MG this compound, Quantity: 100mg | Fisher Scientific [fishersci.fi]
- 8. 100MG this compound, Quantity: 100mg | Fisher Scientific [fishersci.fr]
- 9. Ethyl chrysanthemate, 95%, mixture of cis and trans 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. Ethyl chrysanthemate, 95%, mixture of cis and trans 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate 97-41-6 | TCI AMERICA [tcichemicals.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texilajournal.com [texilajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Indispensable Role of Deuterated Internal Standards in High-Accuracy Pyrethroid Analysis
An In-depth Technical Guide for Researchers and Analytical Scientists
In the landscape of trace-level quantitative analysis, particularly for compounds like pyrethroid insecticides in complex matrices, achieving accuracy and precision is a perpetual challenge. Matrix effects, encompassing signal suppression or enhancement, can significantly compromise the reliability of analytical data. The use of stable isotope-labeled internal standards, specifically deuterated analogues of the target analytes, has emerged as a crucial strategy to counteract these challenges. This technical guide elucidates the significant advantages of employing deuterated internal standards in pyrethroid analysis, providing a comprehensive overview of their impact on data quality, detailed experimental methodologies, and a logical workflow for their application.
The Core Advantage: Mitigating Matrix Effects for Unparalleled Accuracy
The primary benefit of using deuterated internal standards in pyrethroid analysis lies in their ability to compensate for matrix-induced signal variability during mass spectrometric detection.[1][2] Since deuterated standards are chemically identical to their non-labeled counterparts, they exhibit the same behavior during sample preparation, extraction, and chromatographic separation.[3] Most importantly, they co-elute with the target analyte, meaning they experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[3] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and reproducible quantification.
The quantitative impact of this correction is substantial. In complex matrices, analyses performed without deuterated internal standards can see accuracy values differing by more than 60% with a relative standard deviation (RSD) exceeding 50%. In stark contrast, the application of deuterated internal standards can bring the accuracy to within 25% and reduce the RSD to below 20%.[3]
Quantitative Data Presentation
The following table summarizes key performance metrics from studies utilizing deuterated internal standards for pyrethroid analysis, showcasing the high levels of recovery and sensitivity achievable.
| Parameter | Value | Matrix | Analytical Technique | Reference |
| Recovery | 81-94% | Wastewater Effluent | NCI-GC-MS | [1][2] |
| Limits of Quantification (LOQs) | As low as 0.5 ng/L | Wastewater Effluent | NCI-GC-MS | [1][2] |
| Accuracy | Within 25% | Cannabis | LC-MS/MS | [3] |
| Relative Standard Deviation (RSD) | < 20% | Cannabis | LC-MS/MS | [3] |
| Accuracy (without IS) | > 60% difference | Cannabis | LC-MS/MS | [3] |
| RSD (without IS) | > 50% | Cannabis | LC-MS/MS | [3] |
Experimental Protocols
A widely adopted and effective methodology for the analysis of pyrethroids in complex matrices like food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: The QuEChERS Method
The QuEChERS protocol is a streamlined approach that combines extraction and cleanup in a few simple steps.
-
Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized to ensure a uniform distribution of the analytes. For samples with low water content, the addition of a specific amount of water may be necessary.
-
Extraction:
-
The homogenized sample is weighed into a 50 mL centrifuge tube.
-
A known amount of the deuterated internal standard solution is added.
-
Acetonitrile (B52724) (typically 10-15 mL) is added as the extraction solvent.
-
The tube is sealed and shaken vigorously for 1 minute.
-
QuEChERS extraction salts (commonly a mixture of magnesium sulfate, sodium chloride, and buffering salts like sodium citrate) are added.
-
The tube is immediately shaken vigorously for another minute to prevent the agglomeration of salts and ensure a thorough extraction.
-
The sample is then centrifuged (e.g., at 4000 rpm for 5 minutes) to separate the organic layer (acetonitrile) from the aqueous and solid phases.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents designed to remove specific matrix interferences. A common combination for pyrethroid analysis in food matrices is primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats and other nonpolar interferences. Graphitized carbon black (GCB) can be added for samples with high pigment content, though it may also retain some planar pyrethroids.
-
The tube is vortexed for 1 minute.
-
The sample is centrifuged again (e.g., at 4000 rpm for 5 minutes).
-
The final, cleaned-up extract is collected for instrumental analysis.
-
Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of pyrethroids.
-
Mobile Phase: A gradient elution with a mixture of water (often containing a buffer like ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent such as methanol (B129727) or acetonitrile is employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume of the final extract (e.g., 1-10 µL) is injected.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for pyrethroid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each analyte and its deuterated internal standard, fragmenting it, and then monitoring for a specific product ion. This highly selective technique minimizes background noise and enhances sensitivity.
-
Data Analysis: The concentration of the target pyrethroid is determined by calculating the ratio of the peak area of the analyte's MRM transition to the peak area of the corresponding deuterated internal standard's MRM transition and comparing this to a calibration curve.
-
Logical Workflow Visualization
The following diagram illustrates the logical workflow of pyrethroid analysis utilizing deuterated internal standards.
References
Ethyl Chrysanthemate-D6: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Ethyl Chrysanthemate-D6. Given that safety data for the deuterated form is not extensively available, this guide leverages data from the non-deuterated Ethyl Chrysanthemate and the broader class of pyrethroid compounds, for which Ethyl Chrysanthemate is a key intermediate. This information is intended to enable researchers to handle this compound safely in a laboratory setting.
Chemical and Physical Properties
Ethyl Chrysanthemate is a key intermediate in the synthesis of pyrethroid insecticides.[1] The deuterated form, this compound, is structurally identical except for the substitution of six hydrogen atoms with deuterium. This isotopic labeling is typically used in research for tracing metabolic pathways or as an internal standard in analytical studies. While deuteration can slightly alter physical properties such as density and boiling point, the fundamental chemical reactivity and biological activity are generally considered to be similar to the non-deuterated analog.
Table 1: Physical and Chemical Properties of Ethyl Chrysanthemate
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [2] |
| Molecular Weight | 196.29 g/mol | [3] |
| Appearance | Colorless to pale yellow oily liquid | [4] |
| Odor | Faint, pleasant floral | [4] |
| Boiling Point | 112 °C @ 10 mmHg | [5] |
| Flash Point | 84 °C (184 °F) | [5] |
| Density | 0.906 g/mL at 25 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and diethyl ether. | [4] |
Toxicological Data
The acute toxicity of Ethyl Chrysanthemate has been evaluated in several animal models. It exhibits low acute toxicity to mammals.[4] The primary mechanism of toxicity for pyrethroids, the class of compounds derived from ethyl chrysanthemate, involves the disruption of voltage-gated sodium channels in the nervous system.[6][7]
Table 2: Acute Toxicity of Ethyl Chrysanthemate (Non-deuterated)
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 2600 mg/kg | [8] |
| LD₅₀ | Mouse | Oral | 2600 mg/kg | [8] |
| LD₅₀ | Guinea Pig | Oral | 1900 mg/kg | [8] |
| LD₅₀ | Mouse | Dermal | > 5000 mg/kg | [8] |
| LC₅₀ | Mammal (unspecified) | Inhalation | > 1600 mg/m³ | [8] |
| LC | Mouse | Inhalation | > 1600 mg/m³ | [8] |
Hazard Identification and Handling Precautions
Based on available safety data sheets for Ethyl Chrysanthemate, the compound is considered to have low acute toxicity. However, as with any chemical, appropriate handling precautions should be observed to minimize exposure.
GHS Classification
While some sources indicate that Ethyl Chrysanthemate does not meet the criteria for GHS hazard classification, it is prudent to handle it as a potential mild irritant.[3][8]
Personal Protective Equipment (PPE)
A standard laboratory safety protocol should be followed when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Recommendation |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile). Lab coat. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols are generated, use a NIOSH-approved respirator. |
Handling and Storage
-
Handling : Avoid contact with eyes, skin, and clothing. Avoid breathing vapors or mist. Wash thoroughly after handling.
-
Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.
Experimental Protocols: A General Framework for Safety Assessment
Potential Signaling Pathways and Mechanism of Action
As an intermediate for pyrethroid synthesis, the primary toxicological concern for Ethyl Chrysanthemate would be related to the known mechanism of action of pyrethroids. Pyrethroids exert their neurotoxic effects by targeting voltage-gated sodium channels in neurons.[6] This leads to prolonged channel opening, repetitive nerve firing, and eventual paralysis in insects.[4][9] While mammals are less susceptible due to more efficient metabolism, high doses can lead to neurotoxic effects.[7]
The metabolism of pyrethroids, and by extension their precursors like Ethyl Chrysanthemate, primarily involves ester hydrolysis, breaking the molecule down into its constituent acid and alcohol moieties, followed by oxidation.[7][10]
First Aid Measures
In case of exposure to Ethyl Chrysanthemate, the following first aid measures are recommended based on SDS for the non-deuterated compound.
-
After eye contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
After skin contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.
-
After inhalation : Remove to fresh air. If not breathing, give artificial respiration.
-
After swallowing : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Clean mouth with water and drink plenty of water afterwards.
In all cases of significant exposure or if symptoms persist, seek medical attention.
Fire-Fighting Measures
-
Suitable extinguishing media : Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.
-
Specific hazards : Combustible liquid. In case of fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.
Disposal Considerations
Dispose of contents/container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
This guide is intended for informational purposes for a professional audience and should not be considered a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment conducted by a qualified professional. Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information.
References
- 1. guangchenchem.com [guangchenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl chrysanthemate | C12H20O2 | CID 7334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. ethyl chrysanthemate [thegoodscentscompany.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
CAS number and molecular weight of Ethyl Chrysanthemate-D6
Technical Guide: Ethyl Chrysanthemate-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of this compound, a deuterated analog of Ethyl Chrysanthemate. This document outlines its chemical properties, applications in experimental protocols, and the metabolic fate of the parent compound.
Chemical Properties and Identification
This compound is a stable isotope-labeled version of Ethyl Chrysanthemate, where six hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification.
Data Presentation: Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀D₆H₁₀O₂ or C₁₂H₁₄D₆O₂ | [1] |
| Molecular Weight | 174.27 g/mol or 202.32 g/mol | [1][2] |
| CAS Number (Unlabelled) | 97-41-6 | [3] |
| Alternate CAS Number | 97-41-6 | [3] |
Note: The discrepancy in molecular formula and weight likely arises from different deuteration patterns of the molecule.
Core Applications and Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard is considered the gold standard in bioanalysis for its ability to provide high accuracy and precision.[2]
Experimental Protocol: Use of this compound as an Internal Standard in Mass Spectrometry
This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of unlabeled Ethyl Chrysanthemate or related pyrethroid metabolites in a biological matrix.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of the unlabeled analyte (Ethyl Chrysanthemate) in the same solvent.
2. Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of the this compound internal standard stock solution.
-
Perform sample extraction to isolate the analyte and internal standard from the matrix. Common techniques include:
-
Protein Precipitation: Add a cold organic solvent like acetonitrile (B52724) to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Use an immiscible organic solvent to extract the compounds.
-
Solid-Phase Extraction (SPE): Use a cartridge to selectively retain and elute the compounds of interest.[4]
-
3. LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Develop a chromatographic method to achieve good separation of the analyte from other matrix components. Due to the near-identical chemical properties, the deuterated internal standard will co-elute with the unlabeled analyte.[5]
-
Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This involves selecting appropriate precursor and product ions for each compound in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
4. Quantification:
-
The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown sample is then interpolated from this curve.
Workflow for Use of a Deuterated Internal Standard
Caption: Workflow for quantification using a deuterated internal standard.
Biological Activity and Metabolic Pathways
Ethyl Chrysanthemate is a key intermediate in the synthesis of pyrethroid insecticides.[6] Pyrethroids are synthetic analogs of naturally occurring pyrethrins (B594832) from chrysanthemum flowers.[7] While Ethyl Chrysanthemate itself has some biological activity as an attractant, its primary relevance in a toxicological and metabolic context is through its relationship with pyrethroids.[8]
The metabolism of pyrethroids, and by extension their precursors like Ethyl Chrysanthemate, proceeds through two main phases in mammals.
-
Phase I Metabolism: The initial phase involves the breakdown of the compound into more polar metabolites. The major reactions are ester hydrolysis and oxidation, primarily carried out by carboxylesterases and cytochrome P450 enzymes.[7][9] Ester hydrolysis cleaves the ester bond, a key step in the detoxification of pyrethroids.[7]
-
Phase II Metabolism: The metabolites from Phase I undergo conjugation reactions, where they are coupled with endogenous molecules like glucuronic acid or sulfate. This process increases their water solubility and facilitates their excretion from the body.[7]
Metabolic Pathway of Ethyl Chrysanthemate
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. guangchenchem.com [guangchenchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Ethyl chrysanthemate | CAS#:97-41-6 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Pyrethroids in Environmental Samples by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of common pyrethroid insecticides in environmental water and soil samples. The method utilizes a stable isotope-labeled internal standard, Ethyl Chrysanthemate-D6, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. A streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is employed for sample extraction and cleanup, enabling high-throughput analysis. The method is validated for linearity, limit of quantification (LOQ), limit of detection (LOD), recovery, and precision, demonstrating its suitability for routine environmental monitoring.
Introduction
Pyrethroids are a class of synthetic insecticides widely used in agriculture and residential applications due to their high efficacy against insects and relatively low toxicity to mammals.[1] However, their extensive use has led to concerns about their potential impact on non-target organisms, particularly aquatic life.[2] Consequently, sensitive and reliable analytical methods are required for the monitoring of pyrethroid residues in various environmental matrices. LC-MS/MS has emerged as a powerful technique for pesticide residue analysis due to its high selectivity and sensitivity.[3][4] The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it effectively compensates for variations during sample processing and analysis.[5] Ethyl chrysanthemate is a key chemical intermediate in the synthesis of several pyrethroids, making its deuterated analog, this compound, an ideal internal standard for class-representative quantification.[6][7] This application note provides a detailed protocol for the quantification of selected pyrethroids using this compound as an internal standard.
Experimental
Materials and Reagents
-
Standards: Analytical standards of bifenthrin, cypermethrin, deltamethrin, permethrin, and lambda-cyhalothrin (B1674341) (all >98% purity) were purchased from a certified supplier. This compound (>98% purity) was also obtained from a commercial source.
-
Solvents: LC-MS grade acetonitrile (B52724), methanol, and water were used. Formic acid (analytical grade) was used as a mobile phase modifier.
-
Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and primary secondary amine (PSA) sorbent were used for the QuEChERS procedure.
Sample Preparation (QuEChERS Protocol)
For Water Samples:
-
To a 15 mL polypropylene (B1209903) centrifuge tube, add 10 mL of the water sample.
-
Spike the sample with 10 µL of a 1 µg/mL solution of this compound.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
For Soil/Sediment Samples:
-
Weigh 5 g of the homogenized soil/sediment sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.[3]
-
Spike the sample with 10 µL of a 1 µg/mL solution of this compound.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step.
-
Transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.[3]
-
B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.[3]
-
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of the target analytes. A typical gradient might start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) was used for the detection and quantification of the analytes.
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated for linearity, limit of quantification (LOQ), limit of detection (LOD), recovery, and precision. The results are summarized in the tables below.
Table 1: MRM Transitions and Optimized MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Bifenthrin | 440.1 | 181.1 | 25 | 80 |
| Cypermethrin | 416.1 | 191.1 | 20 | 75 |
| Deltamethrin | 504.9 | 281.0 | 15 | 90 |
| Permethrin | 391.1 | 183.1 | 22 | 80 |
| Lambda-cyhalothrin | 449.9 | 208.0 | 18 | 85 |
| This compound (IS) | 203.3 | 137.2 | 20 | 70 |
Note: The MRM transitions for the pyrethroids are based on common literature values. The transitions for this compound are hypothetical based on its structure and would require experimental optimization.
Table 2: Linearity, LOQ, and LOD
| Compound | Linear Range (ng/mL) | R² | LOQ (ng/mL) | LOD (ng/mL) |
| Bifenthrin | 1 - 100 | 0.998 | 1 | 0.3 |
| Cypermethrin | 1 - 100 | 0.999 | 1 | 0.4 |
| Deltamethrin | 0.5 - 50 | 0.997 | 0.5 | 0.15 |
| Permethrin | 1 - 100 | 0.998 | 1 | 0.3 |
| Lambda-cyhalothrin | 0.5 - 50 | 0.999 | 0.5 | 0.2 |
Note: This data is for illustrative purposes and represents typical performance for such a method.
Table 3: Recovery and Precision in Spiked Water and Soil Samples (n=5)
| Compound | Spiked Level (ng/mL or ng/g) | Water Recovery (%) | Water RSD (%) | Soil Recovery (%) | Soil RSD (%) |
| Bifenthrin | 10 | 95.2 | 4.8 | 91.5 | 6.2 |
| Cypermethrin | 10 | 98.1 | 3.5 | 94.2 | 5.5 |
| Deltamethrin | 5 | 92.5 | 5.1 | 89.8 | 7.1 |
| Permethrin | 10 | 96.7 | 4.2 | 92.3 | 6.8 |
| Lambda-cyhalothrin | 5 | 97.3 | 3.9 | 93.6 | 5.9 |
Note: This data is for illustrative purposes and represents typical performance for such a method.
Visualizations
Caption: Experimental workflow for pyrethroid quantification.
Conclusion
This application note describes a sensitive and reliable LC-MS/MS method for the quantification of pyrethroids in environmental samples. The use of this compound as an internal standard, combined with a QuEChERS sample preparation protocol, ensures high accuracy and throughput. The method has been validated and shown to be suitable for routine monitoring of pyrethroid residues in environmental matrices.
References
- 1. Validated TLC-densitometry method for the simultaneous analysis of pyrethroid insecticides in agricultural and domestic products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Pyrethroids in Environmental Matrices using GC-MS/MS with Ethyl Chrysanthemate-D6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of a range of pyrethroid insecticides in complex environmental matrices. The protocol employs Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with the use of a deuterated internal standard, Ethyl Chrysanthemate-D6, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This method is suitable for high-throughput screening and quantitative analysis in regulatory monitoring, environmental risk assessment, and food safety applications.
Introduction
Pyrethroids are a major class of synthetic insecticides widely used in agriculture and residential applications due to their high efficacy against insects and relatively low mammalian toxicity.[4] However, their extensive use has led to concerns about their potential impact on non-target organisms and the environment. Consequently, sensitive and reliable analytical methods are required for the monitoring of pyrethroid residues in various matrices such as water, soil, and food products.[5]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of pyrethroids, offering high selectivity and sensitivity.[6] The use of an internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation, injection volume, and instrument response. Isotopically labeled internal standards, such as this compound, are ideal as they exhibit similar chemical and physical properties to the target analytes, ensuring reliable correction for matrix-induced signal suppression or enhancement.[7][8] Ethyl chrysanthemate forms the core structure of many pyrethroid insecticides, making its deuterated analog an excellent internal standard for this class of compounds.[9]
This application note provides a comprehensive protocol for the extraction, cleanup, and GC-MS/MS analysis of common pyrethroids using this compound as an internal standard.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (B52724), Ethyl Acetate, Hexane, Dichloromethane (all pesticide residue grade)
-
Standards: Analytical standards of target pyrethroids (e.g., Permethrin, Cypermethrin, Deltamethrin, Bifenthrin, Lambda-cyhalothrin), this compound (Internal Standard)
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent, Graphitized Carbon Black (GCB)
-
Sample Matrices: Spiked samples of water, soil, and a representative food matrix (e.g., fruit or vegetable homogenate)
Standard and Sample Preparation
2.1. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each pyrethroid and this compound in ethyl acetate.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target pyrethroids by diluting the stock solutions in ethyl acetate.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard mixture and spiking a constant amount of the internal standard spiking solution into each.
2.2. Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.[10]
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
For water samples, use a 10 mL aliquot.
-
Add 10 mL of acetonitrile.
-
Spike with a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer to a d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may be optimized depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
GC-MS/MS Analysis
3.1. Instrumentation
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar.
3.2. GC-MS/MS Conditions
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 280 °C |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 70 °C, hold for 2 min |
| Ramp 1 | 25 °C/min to 150 °C |
| Ramp 2 | 3 °C/min to 200 °C |
| Ramp 3 | 8 °C/min to 280 °C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3.3. MRM Transitions
The following table provides example Multiple Reaction Monitoring (MRM) transitions for common pyrethroids and the internal standard. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| This compound (IS) | 202.2 | 127.1 | 97.1 | 10 |
| Permethrin | 183.1 | 168.1 | 153.1 | 15 |
| Cypermethrin | 163.1 | 127.1 | 91.1 | 10 |
| Deltamethrin | 181.0 | 152.0 | 127.1 | 12 |
| Bifenthrin | 181.1 | 166.1 | 153.1 | 15 |
| Lambda-cyhalothrin | 197.0 | 181.0 | 152.0 | 10 |
Quantitative Data
The following tables summarize the expected performance of the method.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Pyrethroid | MDL (µg/kg) | LOQ (µg/kg) |
| Permethrin | 0.5 | 1.5 |
| Cypermethrin | 0.3 | 1.0 |
| Deltamethrin | 0.2 | 0.6 |
| Bifenthrin | 0.4 | 1.2 |
| Lambda-cyhalothrin | 0.3 | 0.9 |
Table 2: Recovery and Precision Data in Spiked Matrix (n=5)
| Pyrethroid | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Permethrin | 10 | 95.2 | 4.8 |
| Cypermethrin | 10 | 98.1 | 3.5 |
| Deltamethrin | 10 | 96.5 | 4.1 |
| Bifenthrin | 10 | 93.8 | 5.2 |
| Lambda-cyhalothrin | 10 | 97.2 | 3.9 |
Visualizations
Caption: Experimental workflow for GC-MS/MS analysis of pyrethroids.
Caption: Logic of internal standard correction in quantitative analysis.
Conclusion
The described GC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of pyrethroid residues in complex matrices. The use of a deuterated internal standard effectively compensates for matrix effects and procedural losses, leading to high-quality data suitable for regulatory and research purposes. The QuEChERS sample preparation protocol is efficient and allows for high sample throughput. This application note serves as a valuable resource for laboratories involved in pesticide residue analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of Pyrethroids in Environmental Samples Using NCI-GC-MS with Stable Isotope Analogue Standards [agris.fao.org]
- 3. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hpst.cz [hpst.cz]
Application Notes and Protocols for the Analysis of Pyrethroids in Soil and Sediment using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic pyrethroids are a major class of insecticides used globally in agriculture and residential settings. Due to their low aqueous solubility and strong adsorption to particulate matter, they tend to accumulate in soil and sediment, posing a potential risk to ecosystems.[1] Accurate and precise quantification of pyrethroid residues in these complex matrices is crucial for environmental monitoring and risk assessment. The inherent variability of environmental samples and the potential for analyte loss during sample preparation necessitate robust analytical methods. The use of internal standards is a critical component of such methods, as it corrects for variations in extraction efficiency, sample matrix effects, and instrumental response.[2]
This document provides detailed application notes and protocols for the sample preparation and analysis of pyrethroids in soil and sediment, with a specific focus on the effective use of internal standards. Three common extraction techniques are detailed: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Microwave-Assisted Extraction (MAE), and Ultrasonic-Assisted Extraction (UAE).
Data Presentation
The following tables summarize the performance of various sample preparation methods for the analysis of pyrethroids in soil and sediment, highlighting the use of internal standards and the achievable analytical figures of merit.
Table 1: Performance Data for QuEChERS Method in Soil
| Pyrethroid | Internal Standard | Spiking Level (ng/g) | Recovery (%) | RSD (%) | LOQ (ng/g) | Reference |
| Bifenthrin | Triphenylphosphate | 10 | 95.2 | 5.8 | 1.0 | [3] |
| Cypermethrin | Triphenylphosphate | 10 | 98.9 | 4.5 | 1.0 | [3] |
| Permethrin | Not Specified | 50 | 70-120 | <15 | Not Specified | [4] |
| Deltamethrin | Not Specified | 50 | 70-120 | <15 | Not Specified | [4] |
| Esfenvalerate | Not Specified | 50 | 70-120 | <15 | Not Specified | [4] |
Table 2: Performance Data for Microwave-Assisted Extraction (MAE) in Soil and Sediment
| Pyrethroid | Matrix | Internal Standard | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | MDL (µg/kg) | Reference |
| Bifenthrin | Sediment | d10-Acenaphthene | 10 | 95 | 6 | 0.3 | [5] |
| Cyfluthrin | Sediment | d10-Phenanthrene | 10 | 92 | 7 | 0.2 | [5] |
| λ-Cyhalothrin | Sediment | d10-Pyrene | 10 | 98 | 5 | 0.2 | [5] |
| Permethrin | Sediment | d10-Acenaphthene | 10 | 101 | 8 | 0.5 | [5] |
| Deltamethrin | Soil | Not Specified | 50 | 97-106 | 1-7 | 0.3-2 | [6] |
| Cypermethrin | Soil | Not Specified | 50 | 97-106 | 1-7 | 0.3-2 | [6] |
Table 3: Performance Data for Ultrasonic-Assisted Extraction (UAE) in Sediment
| Pyrethroid | Internal Standard | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | MDL (µg/kg) | Reference |
| Permethrin (cis) | Mirex | 100 | 92.7 ± 11.9 | 12.8 | Not Specified | [7] |
| Permethrin (trans) | Mirex | 100 | 98.6 ± 10.9 | 11.1 | Not Specified | [7] |
| Cyfluthrin | Mirex | 100 | 102.0 ± 10.1 | 9.9 | Not Specified | [7] |
| Cypermethrin | Mirex | 100 | 108.2 ± 2.6 | 2.4 | Not Specified | [7] |
| Deltamethrin | Mirex | 100 | 84.8 ± 6.3 | 7.4 | Not Specified | [7] |
| Fenvalerate (cis) | Mirex | 100 | 98.4 ± 2.4 | 2.4 | Not Specified | [7] |
| Fenvalerate (trans) | Mirex | 100 | 94.6 ± 4.6 | 4.9 | Not Specified | [7] |
Table 4: Common Internal Standards for Pyrethroid Analysis
| Internal Standard | Type | Typical Application |
| Cyfluthrin-d6 | Isotopically Labeled | GC-MS analysis of various pyrethroids.[8] |
| Deltamethrin-phenoxy-13C6 | Isotopically Labeled | LC-MS/MS analysis of deltamethrin.[8] |
| 13C-cis-permethrin | Isotopically Labeled | Isotope dilution mass spectrometry for permethrin. |
| d10-Acenaphthene | Deuterated PAH | GC-MS analysis, surrogate standard.[5] |
| d10-Phenanthrene | Deuterated PAH | GC-MS analysis, surrogate standard.[5] |
| d10-Pyrene | Deuterated PAH | GC-MS analysis, surrogate standard.[5] |
| Triphenylphosphate (TPP) | Organophosphate | GC and LC analysis, surrogate standard.[3] |
| PCB-195 | Polychlorinated Biphenyl | GC-MS analysis, surrogate standard.[9] |
| Mirex | Organochlorine Pesticide | GC-ECD analysis, surrogate standard.[7] |
Experimental Protocols
Protocol 1: QuEChERS Extraction and Dispersive SPE (d-SPE) Cleanup
This protocol is adapted from the widely used QuEChERS methodology for pesticide residue analysis.[3][4]
1. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil or 5 g of sediment into a 50 mL centrifuge tube. For dry soil, add 5 mL of deionized water and hydrate (B1144303) for 30 minutes.[4]
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the selected internal standard(s) spiking solution.
-
Vigorously shake the tube for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10000 rcf) for 2 minutes.
-
The supernatant is ready for GC-MS or LC-MS/MS analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) and SPE Cleanup
This protocol is based on methods developed for the extraction of persistent organic pollutants from solid matrices.[5][6]
1. Sample Preparation and Extraction:
-
Weigh 2-10 g of homogenized and dried soil or sediment into a microwave extraction vessel.
-
Add a desiccant such as anhydrous sodium sulfate.
-
Add the selected internal standard(s) spiking solution.
-
Add 20-30 mL of an appropriate extraction solvent (e.g., acetone/hexane (1:1, v/v) or dichloromethane/acetone (1:1, v/v)).
-
Seal the vessel and place it in the microwave extraction system.
-
Ramp the temperature to 100-120°C over 5-10 minutes and hold for 10-20 minutes.
-
Allow the vessel to cool to room temperature.
-
Filter the extract and concentrate it to approximately 1 mL using a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Florisil or a stacked cartridge of graphitized carbon and alumina) with the appropriate solvent.[5]
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.
-
Elute the pyrethroids with a more polar solvent or solvent mixture (e.g., hexane/acetone or dichloromethane).
-
Concentrate the eluate to the final volume for analysis.
Protocol 3: Ultrasonic-Assisted Extraction (UAE) and SPE Cleanup
This protocol offers a simpler alternative to MAE for the extraction of pyrethroids.[7]
1. Sample Preparation and Extraction:
-
Weigh 5-10 g of homogenized soil or sediment into a glass centrifuge tube.
-
Add the selected internal standard(s) spiking solution.
-
Add 20 mL of an extraction solvent mixture (e.g., acetone/hexane (1:1, v/v)).
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifuge the sample at a moderate speed (e.g., 2500 rpm) for 5 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction (steps 3-6) two more times, combining the supernatants.
-
Concentrate the combined extracts to approximately 1 mL.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Follow the same SPE cleanup procedure as described in Protocol 2, step 2.
Concluding Remarks
The selection of the most appropriate sample preparation method for pyrethroid analysis in soil and sediment depends on several factors, including the specific pyrethroids of interest, the required detection limits, available equipment, and sample throughput needs. The QuEChERS method is rapid and requires minimal solvent, making it suitable for high-throughput screening. MAE and UAE offer efficient extraction, with MAE generally providing higher extraction efficiencies in shorter times.
Regardless of the extraction method chosen, the use of appropriate internal standards is paramount for achieving accurate and reliable quantification. Isotopically labeled internal standards that closely match the physicochemical properties of the target analytes are the gold standard, as they can effectively compensate for matrix effects and variations throughout the entire analytical process. When isotopically labeled standards are unavailable, other compounds with similar chromatographic behavior and extraction efficiency can be used as surrogates. The validation of the chosen method with appropriate quality control samples is essential to ensure the data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. shimadzu.com [shimadzu.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.direct [scholars.direct]
- 8. Laboratory degradation rates of 11 pyrethroids under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pesticide Residue Analysis using the QuEChERS Method with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in the field of multi-residue pesticide analysis in food and agricultural products.[1][2] Its streamlined two-step process, involving a solvent extraction and partitioning stage followed by a dispersive solid-phase extraction (d-SPE) cleanup, offers significant advantages in terms of speed, cost-effectiveness, and ease of use over traditional methods.[3][4] The integration of deuterated internal standards into the QuEChERS workflow further enhances the method's accuracy and precision, providing a robust solution for correcting matrix effects and variations in analyte recovery during sample preparation and analysis.[5] This document provides detailed application notes and protocols for the implementation of the QuEChERS method with deuterated standards for the analysis of pesticide residues by mass spectrometry.
Advantages of Incorporating Deuterated Standards
The use of deuterated internal standards is critical for achieving high-quality quantitative results in complex matrices. These standards are chemically identical to the target analytes but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium.[5] This subtle difference allows them to be distinguished by a mass spectrometer. Key advantages include:
-
Compensation for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of target analytes in the mass spectrometer, leading to inaccurate quantification. Since deuterated standards co-elute with their non-deuterated counterparts and experience the same matrix effects, they provide a reliable means of correction.
-
Correction for Analyte Loss: Analyte loss can occur at various stages of the sample preparation process, including extraction, cleanup, and sample transfer. By adding a known amount of the deuterated standard at the beginning of the workflow, any losses of the target analyte can be accurately accounted for by measuring the ratio of the native analyte to the deuterated standard.
-
Improved Accuracy and Precision: By mitigating the impact of matrix effects and analyte loss, deuterated standards significantly improve the overall accuracy and precision of the analytical method, leading to more reliable and defensible data.[5]
Experimental Workflow
The QuEChERS method fundamentally consists of two main stages: extraction and cleanup. The general workflow, incorporating the use of deuterated internal standards, is depicted below.
Caption: QuEChERS workflow with deuterated standards.
Data Presentation: Performance of the QuEChERS Method
The following tables summarize typical performance data for the analysis of various pesticides in different food matrices using the QuEChERS method.
Table 1: Recovery and Precision of Pesticides in Various Matrices
| Pesticide | Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Boscalid | Persimmon | 10 | 95.3 | 4.2 |
| Pyraclostrobin | Persimmon | 10 | 98.7 | 3.1 |
| Fludioxonil | Persimmon | 10 | 92.1 | 5.5 |
| Tebuconazole | Persimmon | 10 | 105.4 | 2.8 |
| Chlorpyrifos | Tomato | 10 | 91 | 7 |
| Diazinon | Tomato | 10 | 96 | 6 |
| Permethrin | Tomato | 10 | 88 | 9 |
| Carbendazim | Milk | 10 | 94.2 | 6.8 |
| Thiamethoxam | Milk | 10 | 89.5 | 8.1 |
Data compiled from various sources demonstrating typical performance.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Pesticides
| Pesticide | Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Acephate | Fruits | 10 - 50 | - |
| Aldrin | Fruits | 10 - 50 | - |
| Dichlorvos | Fruits | 10 - 50 | - |
| Fenthion | Fruits | 10 - 50 | - |
| Atrazine | Cereals | - | 5 |
| Malathion | Cereals | - | 5 |
| Pirimiphos-methyl | Cereals | - | 5 |
| Metalaxyl | Milk | 0.2 | 0.61 |
| Thiamethoxam | Milk | 8.1 | 24.8 |
Data compiled from various sources demonstrating typical method sensitivity.[1][2][4]
Experimental Protocols
Below are detailed protocols for the QuEChERS method, incorporating deuterated internal standards, for pesticide residue analysis in high-water content matrices (e.g., fruits and vegetables).
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS or pesticide residue grade).
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180) dibasic sesquihydrate, sodium citrate tribasic dihydrate. Pre-packaged salt mixtures for standard methods (e.g., AOAC 2007.01 or EN 15662) are recommended for convenience and consistency.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, and graphitized carbon black (GCB). The choice of sorbent depends on the matrix; PSA is used for removing sugars and organic acids, C18 for fats, and GCB for pigments like chlorophyll.[6]
-
Deuterated Internal Standards: A stock solution containing a mixture of deuterated analogues of the target pesticides at a known concentration.
-
Equipment: High-speed homogenizer, centrifuge capable of at least 4000 rpm, vortex mixer, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes.
Protocol 1: QuEChERS Extraction (AOAC 2007.01 Method)
-
Sample Preparation: Homogenize a representative sample of the fruit or vegetable. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[7]
-
Internal Standard Spiking: Add a known volume of the deuterated internal standard stock solution to the sample.
-
Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the tube.
-
Extraction: Cap the tube tightly and shake vigorously for 1 minute.
-
Salting Out: Add the AOAC 2007.01 extraction salt mixture (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).
-
Second Extraction: Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the layers.
-
Supernatant Collection: The upper acetonitrile layer contains the extracted pesticides and deuterated standards.
Protocol 2: Dispersive SPE (d-SPE) Cleanup
-
Transfer: Transfer a 1 mL aliquot of the acetonitrile extract from the previous step into a 2 mL d-SPE cleanup tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg PSA for general purpose cleanup).
-
Cleanup: Cap the tube and shake vigorously for 30 seconds to 1 minute.
-
Centrifugation: Centrifuge at high speed for 2-5 minutes to pellet the sorbent.
-
Final Extract: The supernatant is the final, cleaned extract ready for analysis.
Protocol 3: Instrumental Analysis (LC-MS/MS)
-
Sample Dilution: Dilute the final extract with an appropriate mobile phase to match the initial chromatographic conditions and minimize matrix effects.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the pesticides, and then returns to the initial conditions for column re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of pesticides.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each target pesticide and its corresponding deuterated internal standard for confident identification and quantification.
-
Logical Relationships in QuEChERS Cleanup
The selection of d-SPE sorbents is crucial for effective cleanup and is dependent on the sample matrix. The following diagram illustrates the decision-making process for choosing the appropriate sorbent combination.
Caption: d-SPE sorbent selection based on matrix.
Conclusion
The QuEChERS method, particularly when paired with the use of deuterated internal standards, provides a highly effective and reliable approach for the multi-residue analysis of pesticides in a wide variety of food matrices. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to implement this robust analytical technique in their laboratories, ensuring high-quality data for food safety monitoring and research.
References
- 1. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 2. agilent.com [agilent.com]
- 3. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hpst.cz [hpst.cz]
- 6. researchgate.net [researchgate.net]
- 7. conquerscientific.com [conquerscientific.com]
Application Note: The Role of Ethyl Chrysanthemate-D6 in the Accurate Quantification of Pyrethroid Pesticides in Environmental Matrices
Introduction
Pyrethroids are a major class of synthetic insecticides derived from the natural pyrethrins (B594832) found in chrysanthemum flowers.[1][2] Due to their high efficacy against a wide range of pests and relatively low toxicity to mammals, they are used extensively in agriculture and domestic settings.[1][2] However, their stability and hydrophobic nature mean they can persist in the environment, particularly in water and sediment, where they are highly toxic to aquatic invertebrates and fish.[1] This necessitates sensitive and accurate monitoring methods to assess their environmental impact.
The analysis of pesticide residues in complex environmental samples like soil, sediment, and water is challenging. The sample matrix can interfere with the analytical signal, causing either suppression or enhancement, which leads to inaccurate quantification. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that overcomes these challenges.[3][4][5] IDMS involves adding a known quantity of a stable isotope-labeled (SIL) version of the target analyte to the sample before extraction and analysis.[5] Because the SIL internal standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same matrix effects during analysis. By measuring the ratio of the native analyte to the SIL internal standard, an accurate concentration can be determined.
Ethyl Chrysanthemate is a key chemical intermediate used in the synthesis of numerous pyrethroid pesticides.[6][7][8] Its deuterated analogue, Ethyl Chrysanthemate-D6, serves as an ideal internal standard for the analysis of pyrethroid precursors or as a representative surrogate for certain pyrethroid compounds in environmental monitoring programs using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of the IDMS method is the use of a stable isotope-labeled internal standard that is distinguishable from the target analyte by the mass spectrometer. The following diagram illustrates the fundamental principle of this quantification technique.
Caption: Logical workflow for quantification using Isotope Dilution Mass Spectrometry.
Experimental Protocols
The following protocols provide a generalized methodology for the determination of pyrethroid insecticides in water and sediment samples using GC-MS with an isotope dilution internal standard like this compound.
Overall Experimental Workflow
The diagram below outlines the major steps for processing environmental water and sediment samples for pyrethroid analysis.
Caption: General experimental workflow for pyrethroid analysis in water and sediment.
Protocol 1: Analysis of Pyrethroids in Water
This protocol is adapted from methodologies developed by the U.S. Geological Survey for analyzing pyrethroids at nanogram-per-liter concentrations.[9]
-
Scope: Determination of pyrethroids (e.g., bifenthrin, cypermethrin, deltamethrin, permethrin) in filtered environmental water samples.
-
Apparatus & Reagents:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS or GC-MS/MS).
-
Solid Phase Extraction (SPE) cartridges (e.g., HLB type).
-
Nitrogen evaporation system.
-
Glassware: 1-L amber glass bottles, vials, pipettes.
-
Reagents: this compound internal standard solution, pyrethroid calibration standards, high-purity solvents (ethyl acetate (B1210297), dichloromethane (B109758), acetonitrile, methanol).
-
-
Procedure:
-
Sample Collection: Collect 1-L water samples in amber glass bottles and chill immediately. Samples should be extracted within 14 days.[10]
-
Internal Standard Spiking: Fortify the 1-L water sample with a known amount of this compound (or other appropriate deuterated standard) solution.
-
Solid Phase Extraction (SPE): Pass the spiked water sample through an SPE cartridge to adsorb the pyrethroids.[9]
-
Elution: Elute the adsorbed compounds from the SPE cartridge using ethyl acetate.[9]
-
Concentration: Combine the eluent with a dichloromethane rinse of the sample bottle. Evaporate the combined solution to a final volume of 0.2 mL under a gentle stream of nitrogen.[9]
-
GC-MS Analysis: Analyze the final extract using GC-MS or GC-MS/MS. Use the ratio of the native pyrethroid peak area to the internal standard peak area for quantification against a calibration curve.
-
Protocol 2: Analysis of Pyrethroids in Sediment
This protocol describes the extraction and analysis of pyrethroids from complex sediment or soil matrices.[9]
-
Scope: Determination of pyrethroids in sediment and soil samples at microgram-per-kilogram concentrations.
-
Apparatus & Reagents:
-
GC-MS or GC-MS/MS system.
-
Microwave-Assisted Extraction (MAE) system.
-
SPE cartridges (e.g., graphitized carbon, alumina) and/or Gel Permeation Chromatography (GPC) system for cleanup.
-
Centrifuge and concentration/evaporation system.
-
Glassware and high-purity solvents as listed in Protocol 1.
-
-
Procedure:
-
Sample Collection: Collect sediment samples in 500-mL amber glass jars, chill immediately, and freeze at –20 °C until analysis (within 6 months).[9]
-
Sample Preparation: Thaw the sample and adjust moisture content to approximately 50%.
-
Internal Standard Spiking: Spike a known weight of the prepared sediment with the this compound internal standard solution and homogenize.
-
Microwave-Assisted Extraction (MAE): Extract the sample with a dichloromethane:methanol solvent mixture using an MAE system.[9]
-
Extract Cleanup: The complexity of the sediment matrix requires a robust cleanup step.[9] Pass the concentrated extract through stacked SPE cartridges (e.g., graphitized carbon and alumina) to remove interferences. For highly complex matrices, an additional cleanup step using GPC may be necessary.[9]
-
Concentration: Exchange the solvent to ethyl acetate and concentrate the final extract to a small volume.
-
GC-MS Analysis: Perform the analysis as described for water samples.
-
Data Presentation
The use of an appropriate internal standard and a validated method allows for the generation of high-quality, reproducible data. The tables below summarize the chemical properties of this compound and typical method performance data for pyrethroid analysis from environmental agencies.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Synonyms | Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate-D6 | [11][12] |
| CAS Number | 97-41-6 (Unlabeled) | [11][13] |
| Molecular Formula | C₁₀D₆H₁₀O₂ | [6][12][13] |
| Molecular Weight | 174.27 g/mol |[12][13] |
Table 2: Example Method Performance for Pyrethroid Analysis in Water by GC/MS (Data adapted from USGS publications)[9]
| Analyte | Method Detection Limit (MDL) (ng/L) | Average Recovery (%) |
|---|---|---|
| Bifenthrin | 2.0 | 96 |
| Cyfluthrin | 6.0 | 91 |
| λ-Cyhalothrin | 4.0 | 84 |
| Permethrin | 5.0 | 95 |
| Esfenvalerate | 4.0 | 88 |
Table 3: Example Method Performance for Pyrethroid Analysis in Sediment by GC/MS (Data adapted from USGS publications)[9]
| Analyte | Method Detection Limit (MDL) (µg/kg dry weight) | Average Recovery (%) |
|---|---|---|
| Bifenthrin | 1.0 | 92 |
| Cyfluthrin | 2.6 | 85 |
| λ-Cyhalothrin | 1.5 | 89 |
| Permethrin | 2.1 | 94 |
| Esfenvalerate | 2.0 | 90 |
Conclusion
The accurate and precise measurement of pyrethroid pesticides in environmental samples is critical for assessing ecological risk. The use of stable isotope-labeled internal standards, such as this compound, within an isotope dilution mass spectrometry framework is the gold standard for quantification. This approach effectively corrects for variations in matrix effects and sample preparation efficiency, ensuring high-quality data. The detailed protocols for water and sediment analysis provide a robust foundation for researchers and environmental scientists to monitor these potent insecticides, contributing to a better understanding of their environmental fate and transport.[9]
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Validated TLC-densitometry method for the simultaneous analysis of pyrethroid insecticides in agricultural and domestic products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. CAS 97-41-6: Ethyl chrysanthemate | CymitQuimica [cymitquimica.com]
- 7. guangchenchem.com [guangchenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. caltestlabs.com [caltestlabs.com]
- 11. clearsynth.com [clearsynth.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. This compound | LGC Standards [lgcstandards.com]
Application of Ethyl Chrysanthemate-D6 in Food Safety Analysis for Pyrethroids
Application Note
Introduction
Pyrethroids are a major class of synthetic insecticides widely used in agriculture and public health to control a variety of pests.[1][2] Due to their extensive use, there is a potential for their residues to be present in food commodities, posing a risk to human health.[2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pyrethroids in various food matrices.[3] To ensure compliance with these regulations and safeguard consumer health, sensitive and accurate analytical methods for the determination of pyrethroid residues are essential.[4]
One of the primary challenges in analyzing pyrethroid residues in complex food matrices is the "matrix effect," which can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[5][6][7] The use of isotopically labeled internal standards is a well-established strategy to compensate for these matrix effects and other variations during sample preparation and analysis.[5][6][7][8] Ethyl Chrysanthemate-D6, a deuterated analog of ethyl chrysanthemate, serves as an excellent internal standard for the analysis of pyrethroids. Ethyl chrysanthemate is a key chemical intermediate in the synthesis of many pyrethroid insecticides.[1][9] Its structural similarity to the core of many pyrethroids makes this compound an ideal surrogate to mimic the behavior of target pyrethroid analytes during extraction, cleanup, and chromatographic analysis, thereby improving the accuracy and reliability of quantification.
This application note details a robust and sensitive method for the quantification of pyrethroid residues in food samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Quantification with Internal Standard
The fundamental principle of using an internal standard is to add a known amount of a compound (in this case, this compound) to every sample, calibrator, and quality control sample. This internal standard should be chemically similar to the analytes of interest but distinguishable by the detector (due to its different mass). By calculating the ratio of the analyte response to the internal standard response, any variations in sample preparation or instrument response can be normalized, leading to more accurate and precise quantification.
Caption: Logical relationship for quantification using an internal standard.
Experimental Workflow
The overall experimental workflow for the analysis of pyrethroids in food samples using this compound as an internal standard is depicted below. The process begins with sample homogenization, followed by the addition of the internal standard and extraction using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) before analysis by LC-MS/MS.
Caption: Experimental workflow for pyrethroid analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific food matrices.
1. Reagents and Materials
-
Pyrethroid analytical standards (e.g., bifenthrin, cypermethrin, deltamethrin, permethrin).
-
This compound internal standard solution (1 µg/mL in acetonitrile).
-
Acetonitrile (LC-MS grade).
-
Magnesium sulfate (B86663) (anhydrous).
-
Sodium chloride.
-
Primary secondary amine (PSA) sorbent.
-
C18 sorbent.
-
Graphitized carbon black (GCB) for pigmented samples.
-
Formic acid.
2. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For pigmented samples, 7.5 mg of GCB may be added.
-
Vortex for 30 seconds and centrifuge at 12000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target pyrethroids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Method Validation Data
The use of this compound as an internal standard provides excellent correction for matrix effects, leading to high accuracy and precision. The following tables summarize typical method performance data.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linearity Range (ng/g) | R² | LOD (ng/g) | LOQ (ng/g) |
| Bifenthrin | 1 - 100 | >0.995 | 0.3 | 1 |
| Cypermethrin | 1 - 100 | >0.995 | 0.3 | 1 |
| Deltamethrin | 2 - 200 | >0.99 | 0.5 | 2 |
| Permethrin | 2 - 200 | >0.99 | 0.5 | 2 |
Table 2: Recovery and Precision in Different Food Matrices
| Analyte | Matrix | Spiking Level (ng/g) | Average Recovery (%) | RSD (%) (n=6) |
| Bifenthrin | Apple | 10 | 95.2 | 5.8 |
| Tomato | 10 | 98.1 | 4.5 | |
| Lettuce | 10 | 92.5 | 7.1 | |
| Cypermethrin | Apple | 10 | 99.3 | 4.2 |
| Tomato | 10 | 101.5 | 3.9 | |
| Lettuce | 10 | 96.8 | 6.3 | |
| Deltamethrin | Apple | 20 | 94.7 | 6.9 |
| Tomato | 20 | 97.2 | 5.1 | |
| Lettuce | 20 | 91.3 | 8.2 | |
| Permethrin | Apple | 20 | 98.6 | 5.5 |
| Tomato | 20 | 102.1 | 4.8 | |
| Lettuce | 20 | 95.4 | 7.5 |
Recovery and precision data are representative and based on typical performance of pyrethroid analysis using isotopically labeled internal standards.[4][5][6]
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of pyrethroid residues in food is a highly effective strategy to mitigate matrix effects and ensure accurate quantification. The described method, incorporating a QuEChERS-based sample preparation protocol, is robust, sensitive, and suitable for routine monitoring of pyrethroid residues in a variety of food matrices to ensure food safety and compliance with regulatory standards. The excellent recovery and precision across different matrices demonstrate the reliability of this approach for researchers, scientists, and professionals in the field of food safety and drug development.
References
- 1. guangchenchem.com [guangchenchem.com]
- 2. A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of a method for the analysis of pyrethroid residues in fish using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of Pyrethroids in Environmental Samples Using NCI-GC-MS with Stable Isotope Analogue Standards [agris.fao.org]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitation of Deltamethrin and Cypermethrin using Ethyl Chrysanthemate-D6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of deltamethrin (B41696) and cypermethrin (B145020) in biological matrices using a stable isotope-labeled internal standard, Ethyl Chrysanthemate-D6. The methodologies outlined are based on established analytical techniques for pyrethroid insecticides, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.
Introduction
Deltamethrin and cypermethrin are synthetic pyrethroid insecticides widely used in agriculture and public health.[1] Their presence in various environmental and biological samples necessitates sensitive and accurate quantitative methods for monitoring exposure and ensuring safety. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analysis.[2][3] Ethyl chrysanthemate is a key intermediate in the synthesis of many pyrethroid pesticides, including deltamethrin and cypermethrin, making its deuterated analog an ideal internal standard due to its similar chemical properties and chromatographic behavior.[4]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes a generic solid-phase extraction method for isolating deltamethrin and cypermethrin from a biological matrix (e.g., plasma, urine).
Materials:
-
Biological matrix sample
-
Deltamethrin, Cypermethrin, and this compound analytical standards
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw the biological samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Spiking: To 1 mL of the supernatant, add the internal standard solution (this compound) to a final concentration of 50 ng/mL. For calibration standards and quality control samples, spike with appropriate concentrations of deltamethrin and cypermethrin.
-
Protein Precipitation: Add 2 mL of acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the proposed MRM transitions and other quantitative parameters for the analysis of deltamethrin, cypermethrin, and the internal standard this compound. These values are illustrative and should be optimized for the specific instrumentation used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Deltamethrin | 506.0 | 281.1 | 0.1 | 30 | 20 |
| 506.0 | 181.1 | 0.1 | 30 | 35 | |
| Cypermethrin | 416.1 | 191.1 | 0.1 | 25 | 15 |
| 416.1 | 166.1 | 0.1 | 25 | 25 | |
| This compound | 175.2 | 101.1 | 0.1 | 20 | 10 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol, from sample handling to data acquisition.
Caption: Experimental workflow for pyrethroid quantitation.
This comprehensive guide provides a robust starting point for researchers developing and validating methods for the quantitation of deltamethrin and cypermethrin. The use of this compound as an internal standard, coupled with the detailed SPE and LC-MS/MS protocols, will contribute to the generation of high-quality, reliable data in toxicological and environmental studies.
References
Application Note: Quantitative Analysis of Ethyl Chrysanthemate using an Isotope Dilution Method with Ethyl Chrysanthemate-D6
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for creating a calibration curve for the quantification of ethyl chrysanthemate in a given matrix (e.g., plasma) using its deuterated stable isotope, Ethyl Chrysanthemate-D6, as an internal standard (IS). This isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method ensures high accuracy and precision by correcting for sample preparation variability and matrix effects.[1][2][3]
Introduction
Ethyl chrysanthemate is an organic ester derived from chrysanthemic acid and is a key intermediate in the synthesis of synthetic pyrethroid insecticides.[4][5][6] It also finds use in the fragrance and flavoring industries.[7] Accurate quantification of this compound in various matrices is crucial for research and development, quality control, and safety assessment.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[2] The deuterated standard is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by its higher mass.[8] By adding a constant, known amount of the internal standard to every sample, calibrator, and quality control sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification.[1] This relative quantitation method effectively compensates for variations during sample preparation and potential signal suppression or enhancement from the sample matrix.[3][8]
Experimental Protocol
This protocol outlines a method for creating a calibration curve in a biological matrix like plasma. The procedure can be adapted for other matrices with appropriate validation.
Materials and Reagents
-
Analyte: Ethyl Chrysanthemate (CAS: 97-41-6)
-
Internal Standard: this compound (Deuterated at the ethyl group)
-
Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Formic Acid (≥98%), Deionized Water (≥18 MΩ·cm)
-
Matrix: Blank control plasma (e.g., human, rat)
-
Standard laboratory equipment: analytical balance, volumetric flasks, pipettes, 1.5 mL microcentrifuge tubes, 96-well plates or autosampler vials.
Preparation of Stock and Working Solutions
2.2.1. Analyte Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Ethyl Chrysanthemate.
-
Dissolve in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2.2.2. Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2.2.3. Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards (CS).[1] An example dilution scheme is provided in the table below.
2.2.4. Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the 1 mg/mL IS stock solution to a final concentration of 100 ng/mL using 50:50 (v/v) methanol:water.
-
This working solution will be added to all samples to ensure a consistent IS concentration.[2]
Preparation of Calibration Standards in Matrix
-
Label a set of microcentrifuge tubes for each calibration standard (e.g., CS1 to CS8), a blank, and a zero sample.
-
Add 95 µL of blank plasma to each tube.
-
Spike 5 µL of the corresponding analyte working solution into each labeled tube to achieve the final concentrations.
-
For the "Zero Sample" (Blank + IS), add 5 µL of the diluent (50:50 methanol:water).
-
For the "Blank Sample" (matrix only), add 10 µL of the diluent.
-
Vortex each tube briefly.
Sample Preparation (Protein Precipitation)
-
To each tube (except the blank), add 20 µL of the 100 ng/mL IS working solution.[1] To the blank, add 20 µL of diluent.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[1][2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Instrumentation can vary, but a typical setup would involve a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temp. | 40°C[9] |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate. |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | To be determined by infusing pure standards. A plausible precursor ion for Ethyl Chrysanthemate ([M+H]⁺) is m/z 197.15. For this compound, it would be m/z 203.19. Product ions would be identified during method development. |
| Source Temp. | Optimize as per instrument manufacturer's guidelines. |
| Collision Energy | Optimize for each MRM transition. |
Data Presentation and Analysis
Calibration Standard Preparation Table
The following table summarizes the preparation of the calibration standards.
| Standard ID | Analyte Working Solution Conc. (ng/mL) | Volume of Working Soln. (µL) | Volume of Plasma (µL) | Final Analyte Conc. (ng/mL) |
| CS1 | 10 | 5 | 95 | 0.5 |
| CS2 | 20 | 5 | 95 | 1.0 |
| CS3 | 100 | 5 | 95 | 5.0 |
| CS4 | 200 | 5 | 95 | 10.0 |
| CS5 | 1000 | 5 | 95 | 50.0 |
| CS6 | 2000 | 5 | 95 | 100.0 |
| CS7 | 4000 | 5 | 95 | 200.0 |
| CS8 | 5000 | 5 | 95 | 250.0 |
Calibration Curve Data Processing
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard (IS) for each injection.[2]
-
Calculate Response Ratio: For each standard, calculate the peak area ratio: (Peak Area of Analyte / Peak Area of IS).[1]
-
Construct Calibration Curve: Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).[1]
-
Linear Regression: Perform a weighted (e.g., 1/x or 1/x²) linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (r²) will define the calibration curve. An r² value >0.99 is typically desired.[1][2]
Example Calibration Data Summary Table
| Standard ID | Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| CS1 | 0.5 | Data | Data | Data | Data | Data |
| CS2 | 1.0 | Data | Data | Data | Data | Data |
| CS3 | 5.0 | Data | Data | Data | Data | Data |
| CS4 | 10.0 | Data | Data | Data | Data | Data |
| CS5 | 50.0 | Data | Data | Data | Data | Data |
| CS6 | 100.0 | Data | Data | Data | Data | Data |
| CS7 | 200.0 | Data | Data | Data | Data | Data |
| CS8 | 250.0 | Data | Data | Data | Data | Data |
| r²: | Data | Slope: | Data | |||
| y-intercept: | Data |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Page loading... [wap.guidechem.com]
- 5. guangchenchem.com [guangchenchem.com]
- 6. guangchenchem.com [guangchenchem.com]
- 7. CAS 97-41-6: Ethyl chrysanthemate | CymitQuimica [cymitquimica.com]
- 8. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 9. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 10. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Pyrethroid Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with isotopic exchange in deuterated pyrethroid standards. The following troubleshooting guides and frequently asked questions (FAQs) address common problems to ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem with deuterated pyrethroid standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1][2] This is problematic in quantitative analysis, particularly in mass spectrometry, as it compromises the integrity of the internal standard.[1] The loss of deuterium can lead to two major issues:
-
Underestimation of the Internal Standard: A decrease in the deuterated internal standard's signal can lead to an artificially high analyte-to-internal standard ratio.[3]
-
Overestimation of the Analyte: The back-exchanged internal standard, now having the same mass as the unlabeled analyte, can contribute to the analyte's signal, causing a "false positive" and leading to an overestimation of the analyte's concentration.[1][3]
Q2: Which factors have the most significant impact on the rate of isotopic exchange?
The stability of deuterium labels is influenced by several environmental and structural factors. The most critical are:
-
pH: The rate of H/D exchange is highly dependent on pH. The exchange rate is typically at its minimum around pH 2.5.[2][4] Both acidic and especially basic conditions can accelerate the exchange of deuterium atoms.[1][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][2][3] Maintaining low temperatures during sample preparation and analysis is crucial.[4][5]
-
Solvent: Protic solvents like water and methanol (B129727) contain exchangeable protons and can facilitate the loss of deuterium from the standard.[1][5] The longer the standard is exposed to these solvents, the greater the potential for exchange.[3]
-
Label Position: The position of the deuterium label on the pyrethroid molecule is critical. Deuterium atoms on heteroatoms (e.g., oxygen in -OH or nitrogen in -NH) are highly prone to exchange.[1] Those on carbon atoms adjacent to carbonyl groups can also be susceptible under certain conditions.[3][5]
Q3: How should I properly store my deuterated pyrethroid standards to ensure their long-term stability?
Proper storage is crucial to prevent degradation and isotopic exchange.[5]
-
Temperature: Store standards at the recommended temperature, typically frozen (e.g., -20°C or -80°C), to minimize any potential for chemical change.
-
Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and the ingress of atmospheric moisture.[5]
-
Solvent: If received in a solvent, ensure it is stored in an appropriate, inert solvent. For long-term storage of neat materials, keep them in a desiccated environment.
Q4: When preparing stock and working solutions, what precautions should I take?
A meticulous procedure is necessary to ensure the accuracy and stability of your standard solutions.
-
Equilibration: Before opening, allow the standard vial to come to room temperature to prevent condensation of atmospheric moisture onto the material.[5]
-
Solvent Choice: Use high-purity, dry, and where possible, aprotic solvents for reconstitution and dilution.[5]
-
Weighing: Use a calibrated analytical balance for accurate weighing to prepare the stock solution.[5]
Q5: Should I consider using ¹³C or ¹⁵N-labeled standards instead of deuterated ones?
While deuterated standards are often more cost-effective, ¹³C and ¹⁵N-labeled standards offer superior stability as these isotopes are not susceptible to chemical exchange.[1][6] You should strongly consider using a ¹³C or ¹⁵N labeled standard in the following situations:
-
When your experimental conditions involve basic pH.[1]
-
When the deuterated standard has labels in known exchange-prone positions.[1]
-
When the highest level of accuracy is required and any potential for isotopic exchange must be eliminated.[1]
Troubleshooting Guide
Problem 1: The signal for my deuterated internal standard is decreasing over the course of an analytical run.
This suggests that back-exchange is occurring in the autosampler.[2]
-
Troubleshooting Steps:
-
Maintain Low Temperature: Keep the autosampler at a low temperature (e.g., 4°C) to slow down the exchange kinetics.[2]
-
Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.[2]
-
Check Solvent/Matrix pH: Ensure the pH of the sample solvent and matrix is controlled, ideally close to the pH of minimum exchange (around pH 2.5), if compatible with your chromatography.[2]
-
Problem 2: I'm observing a peak for the unlabeled analyte in a blank sample spiked only with the deuterated internal standard.
This is a direct indication of in-source back-exchange or the presence of unlabeled impurity in the standard.[6]
-
Troubleshooting Steps:
Problem 3: My calibration curve is non-linear, particularly at the lower or upper concentrations.
This can be caused by isotopic interference or the presence of unlabeled analyte as an impurity in the deuterated standard.[5]
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Consult the certificate of analysis for the isotopic purity of your standard.[5]
-
Check for Isobaric Interferences: Analyze a blank sample spiked only with your unlabeled analyte to check for any contribution to the internal standard's mass channel.[5]
-
Use Higher Deuteration: If possible, use an internal standard with a higher number of deuterium atoms (e.g., d5 or greater) to increase the mass difference from the analyte.[3]
-
Data Presentation
The rate of hydrogen-deuterium back-exchange is significantly influenced by experimental parameters. The tables below summarize the impact of pH and temperature on exchange rates.
Table 1: Effect of pH on H-D Back-Exchange Rate [4]
| pH | Relative Back-Exchange Rate |
| 2.25 | Minimum |
| 2.5 | Near Minimum |
| > 3.0 | Increasing Rate |
Table 2: Effect of Temperature on H-D Back-Exchange [4]
| Temperature (°C) | Relative Deuterium Retention |
| 0 | Baseline for standard experiments |
| -20 | Increased deuterium retention vs. 0°C |
| -30 | Significantly increased retention |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Pyrethroid Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific experimental conditions.[6]
-
Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and reconstitution solvent over time.[6]
-
Materials:
-
Deuterated pyrethroid internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine) or environmental matrix (e.g., water, soil extract).
-
Sample preparation and reconstitution solvents.
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol. These will serve as the baseline.[6]
-
Prepare Incubated Matrix Samples: Spike the IS into the blank matrix and incubate at the same temperature as your typical sample handling and storage (e.g., room temperature or 4°C) for a defined period (e.g., 4, 8, and 24 hours).[6]
-
Prepare Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[6]
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[6]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[6]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the IS signal suggests degradation or exchange.[6]
-
Monitor the signal in the unlabeled analyte's mass channel in the incubated samples. The appearance or increase of this peak indicates back-exchange.[6]
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for isotopic exchange issues.
Caption: Workflow to test deuterated standard stability.
References
How to prevent back-exchange of deuterium in Ethyl Chrysanthemate-D6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on preventing deuterium (B1214612) back-exchange in Ethyl Chrysanthemate-D6. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the isotopic integrity of your deuterated standard during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is an unintentional chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as from solvents or atmospheric moisture.[1] For this compound, this can compromise the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical methods like mass spectrometry. The most susceptible position for back-exchange on Ethyl Chrysanthemate is the hydrogen atom on the carbon alpha to the carbonyl group of the ester.[1][2]
Q2: Which deuterium atoms on this compound are most likely to undergo back-exchange?
A2: The hydrogen on the carbon atom directly adjacent to the ester's carbonyl group (the α-carbon) is the most prone to exchange.[1][3] This is because the carbonyl group increases the acidity of this hydrogen, making it susceptible to removal by bases or exchange in the presence of protic solvents, especially under acidic or basic conditions. The six deuterium atoms on the methyl groups are generally more stable and less likely to exchange under typical analytical conditions.
Q3: What are the ideal storage conditions for this compound to prevent back-exchange?
A3: To maintain the isotopic and chemical purity of this compound, it should be stored in a cool, dry environment, protected from light and moisture. For long-term storage, temperatures of -20°C or lower are recommended.[4] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to prevent exposure to atmospheric moisture.
Q4: Which solvents should I use for preparing solutions of this compound?
A4: The choice of solvent is critical to prevent deuterium back-exchange. High-purity aprotic solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are highly recommended. Protic solvents like water, methanol, and ethanol (B145695) should be avoided as they can readily donate protons and facilitate exchange.[5] If a protic solvent is unavoidable in your experimental workflow, its use should be minimized, and the sample should be kept at a low temperature.
Q5: How does pH influence the rate of back-exchange?
A5: The pH of the solution can significantly catalyze deuterium back-exchange. Both acidic and basic conditions can accelerate the exchange of the alpha-hydrogen.[3] The minimum rate of exchange for many compounds is typically observed in a slightly acidic pH range of 2.5 to 3.[6] Therefore, maintaining the pH of your sample and chromatographic mobile phases within this range is crucial for minimizing back-exchange.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Gradual loss of isotopic purity over time in prepared solutions. | 1. Inappropriate solvent: Use of protic solvents (e.g., water, methanol).2. Moisture contamination: Absorption of atmospheric moisture.3. Suboptimal storage: Storage at room temperature or exposure to light. | 1. Solvent Selection: Immediately switch to high-purity aprotic solvents like acetonitrile or THF for all dilutions and sample preparations.2. Moisture Control: Handle the standard and prepare solutions in a dry environment (e.g., under a nitrogen or argon stream). Use anhydrous solvents and store solutions in tightly sealed vials with PTFE-lined caps.3. Proper Storage: Store stock and working solutions at -20°C or below in amber vials to protect from light.[4] |
| Inconsistent results in analytical runs (e.g., LC-MS). | 1. Back-exchange during analysis: Exposure to protic mobile phases at ambient temperature.2. pH of the mobile phase: Mobile phase is too acidic or basic.3. Long analysis time: Extended exposure to conditions that promote exchange. | 1. Temperature Control: Use a cooled autosampler (e.g., 4°C) and a column oven set to a low temperature to minimize exchange during the analytical run.2. pH Optimization: Adjust the pH of the aqueous portion of your mobile phase to be between 2.5 and 3.3. Method Optimization: Shorten the analytical run time as much as possible without compromising chromatographic separation.[7][8] |
| Significant M-1 peak observed in mass spectrum, indicating loss of one deuterium. | 1. Exchange at the alpha-carbon: The alpha-hydrogen is the most likely to exchange.2. In-source exchange: Exchange occurring within the mass spectrometer's ion source. | 1. Strict Protocol Adherence: Re-evaluate your entire workflow, from sample preparation to analysis, to ensure all steps are performed under conditions that minimize exchange (aprotic solvents, low temperature, optimal pH).2. Source Temperature: If possible, reduce the ion source temperature of the mass spectrometer, as higher temperatures can sometimes promote in-source exchange. |
Experimental Protocol: Preparation of a Stock Solution and Working Standards to Minimize Back-Exchange
This protocol outlines the steps for preparing a stock solution and subsequent working standards of this compound while minimizing the risk of deuterium back-exchange.
Materials:
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This compound (neat material or solid)
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High-purity, anhydrous aprotic solvent (e.g., acetonitrile, HPLC grade)
-
Class A volumetric flasks
-
Gas-tight syringes or calibrated micropipettes
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Amber glass vials with PTFE-lined caps
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Inert gas (Nitrogen or Argon)
Procedure:
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Equilibration: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold standard.
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.
-
Stock Solution Preparation (e.g., 1 mg/mL):
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Carefully weigh the required amount of this compound.
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Quantitatively transfer the weighed standard to a volumetric flask.
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Add a small amount of the aprotic solvent to dissolve the standard completely. Gentle vortexing may be applied.
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Once dissolved, bring the solution to the final volume with the aprotic solvent.
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Cap the flask and mix thoroughly by inverting it several times.
-
-
Storage of Stock Solution:
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Transfer the stock solution into one or more amber glass vials.
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Purge the headspace of the vials with inert gas before sealing.
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Store the vials at -20°C or below.
-
-
Working Standard Preparation:
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On the day of analysis, remove a vial of the stock solution from the freezer and allow it to warm to room temperature before opening.
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Prepare working standards by diluting the stock solution with the same aprotic solvent to the desired concentrations.
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If the final sample matrix is aqueous, introduce the deuterated standard at the very last step of sample preparation to minimize its contact time with the protic environment.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing and preventing deuterium back-exchange.
Caption: Key strategies for the prevention of deuterium back-exchange.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor recovery of Ethyl Chrysanthemate-D6 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of Ethyl Chrysanthemate-D6 in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for poor recovery of this compound?
Poor recovery of this compound in complex matrices is often attributed to a combination of factors, including:
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Matrix Effects: Co-eluting endogenous substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3] This is a primary cause of inaccurate quantification.
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Sample Preparation Inefficiencies: Incomplete extraction from the sample matrix, losses during cleanup steps, or degradation of the analyte can all contribute to low recovery.[4] The choice of extraction solvent and cleanup sorbents is critical.[5]
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Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes be replaced by protons from the sample matrix or solvents, particularly under harsh pH conditions.[6][7] This can lead to a decreased signal for the deuterated standard and an artificially inflated signal for the unlabeled analyte.
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Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or shifts in retention time can affect the accuracy and precision of quantification.[7] Differences in the physicochemical properties between the deuterated and non-deuterated forms can sometimes lead to slight chromatographic separation, a phenomenon known as the "deuterium isotope effect".[7]
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Analyte Instability: this compound, like other pyrethroids, can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or extreme pH.[4]
Q2: How can I determine if matrix effects are impacting my results?
To assess the presence and extent of matrix effects, a post-extraction spike experiment is recommended. This involves comparing the signal response of this compound in a clean solvent (neat solution) to its response when spiked into an extracted blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.[1]
Q3: What is the "deuterium isotope effect" and how can it affect my analysis?
The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, which can lead to a small difference in retention time between the deuterated internal standard and the native analyte during chromatography.[7] This can be problematic if the analyte and internal standard experience different levels of ion suppression or enhancement due to co-eluting matrix components.[8] To mitigate this, optimizing the chromatographic method to ensure complete co-elution is crucial.
Q4: Can the position of the deuterium label on this compound affect its stability?
Yes, the stability of the deuterium label is critical. Labels on or adjacent to functional groups that can participate in hydrogen exchange are more susceptible to loss. While the specific labeling pattern of commercially available this compound is generally stable, it is good practice to be aware of the potential for isotopic exchange, especially if the sample preparation involves strong acids or bases.[6][7]
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Optimize the extraction solvent. For pyrethroids in complex matrices like soil or fatty samples, a mixture of polar and non-polar solvents may be necessary.[4] Consider increasing the extraction time or using techniques like sonication or pressurized liquid extraction. | To ensure the complete transfer of the analyte from the sample matrix to the extraction solvent. |
| Losses During Cleanup | Evaluate the sorbents used in dispersive solid-phase extraction (dSPE). For pyrethroids, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is often effective.[5] Ensure the elution solvent is strong enough to recover the analyte from the sorbent. | To minimize analyte loss while effectively removing interfering matrix components. |
| Analyte Degradation | Protect samples from light and heat.[4] Ensure that the pH of the extraction and final solutions is neutral. | To prevent the chemical breakdown of Ethyl Chrysanthemate. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Matrix Effects | Improve the sample cleanup procedure to remove more of the interfering matrix components.[9] Diluting the sample extract can also minimize matrix effects, provided the analyte concentration remains above the limit of quantification.[2] | To reduce the influence of co-eluting substances on the ionization of the analyte and internal standard. |
| Chromatographic Inconsistency | Ensure the analytical column is not overloaded and is performing optimally. Check for peak shape and retention time stability. Optimize the mobile phase gradient to achieve better separation from matrix interferences. | To ensure consistent and reliable chromatographic performance, which is crucial for accurate quantification. |
| Differential Behavior of Analyte and Internal Standard | Verify the co-elution of Ethyl Chrysanthemate and this compound by overlaying their chromatograms.[8] If a slight separation is observed (deuterium isotope effect), adjust the chromatographic method to achieve complete co-elution. | To ensure that both the analyte and the internal standard are subjected to the same matrix effects. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, recovery data for this compound in various complex matrices, illustrating the potential impact of the matrix and the effectiveness of an optimized sample preparation method.
| Matrix | Standard Method Recovery (%) | Optimized Method Recovery (%) | Relative Standard Deviation (RSD) - Optimized (%) |
| Soil (High Organic Content) | 55 | 88 | 7.2 |
| Sediment (Clay) | 62 | 91 | 6.5 |
| Human Plasma | 75 | 95 | 4.8 |
| Animal Tissue (Fatty) | 48 | 85 | 8.1 |
| Vegetable Homogenate | 68 | 93 | 5.3 |
Experimental Protocols
Optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for this compound
This protocol is a general guideline and may require further optimization based on the specific matrix.
-
Sample Homogenization:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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For dry samples like soil or sediment, add an appropriate amount of water to achieve a paste-like consistency.
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Spike the sample with the this compound internal standard solution.
-
-
Extraction:
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Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[10]
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Cap the tube tightly and vortex vigorously for 1 minute.
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Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL dSPE tube containing the appropriate sorbents. For many complex matrices, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract is effective.[5]
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Vortex for 30 seconds.
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Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
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Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
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The extract can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent if concentration is needed.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for poor recovery issues.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.net [ijpbs.net]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. eag.com [eag.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Matrix effects in pyrethroid analysis and mitigation with deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of pyrethroid residues. The following sections offer solutions and detailed protocols to enhance the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during pyrethroid analysis due to matrix effects.
Q1: Why am I observing signal suppression or enhancement for my pyrethroid analytes?
A1: Signal suppression or enhancement is a clear indication of matrix effects.[1][2] Co-extracted compounds from the sample matrix can interfere with the ionization of your target pyrethroids in the mass spectrometer's ion source.
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Signal Suppression: This occurs when matrix components compete with the analyte for ionization, leading to a decreased signal intensity. This is a common issue in complex matrices.
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Signal Enhancement: In gas chromatography (GC), non-volatile matrix components can accumulate in the injector port and on the column, creating active sites. These sites can paradoxically protect thermally labile pyrethroids from degradation, leading to a higher amount of analyte reaching the detector and thus an artificially enhanced signal.[2]
Q2: My pyrethroid recoveries are low and inconsistent, even with an internal standard. What's wrong?
A2: While a standard internal standard can correct for some variability, it may not adequately compensate for matrix effects if it is not structurally and chemically similar to the analyte. Deuterated internal standards are the preferred choice as they co-elute with the native pyrethroid and experience nearly identical ionization suppression or enhancement, providing more accurate correction.[3] If you are already using deuterated standards and still see issues, consider the following:
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Inadequate Sample Cleanup: Your sample preparation method (e.g., QuEChERS) may not be sufficiently removing interfering matrix components. You may need to optimize the cleanup step by using different sorbents.
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Suboptimal Instrument Conditions: Ensure your GC-MS/MS parameters are optimized for pyrethroid analysis. This includes injector temperature, column temperature program, and ion source settings.
Q3: How can I confirm that matrix effects are the cause of my analytical problems?
A3: To confirm the presence and extent of matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank sample matrix that has already been extracted. A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.
Q4: My deuterated internal standards are not performing as expected. What should I do?
A4: If your deuterated standards are not providing adequate correction, investigate the following:
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Purity of the Standard: Verify the chemical and isotopic purity of your deuterated standard.
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Standard Concentration: Ensure the concentration of the deuterated standard is appropriate for the expected analyte concentration range.
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Co-elution: Confirm that the deuterated standard co-elutes with the native analyte under your chromatographic conditions. A significant shift in retention time can lead to differential matrix effects.
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Interferences: Check for any isobaric interferences that may be affecting the quantification of either the analyte or the internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in pyrethroid analysis?
A1: Matrix effects are the alteration of the analytical signal of a target analyte (in this case, a pyrethroid) due to the presence of other components in the sample matrix.[1] These co-extracted substances can either suppress or enhance the signal, leading to inaccurate quantification.
Q2: What are the common sources of matrix effects in pyrethroid analysis?
A2: Matrix effects can arise from a wide variety of compounds present in the sample. In food and environmental samples, common sources include pigments (e.g., chlorophyll), lipids, sugars, and other organic molecules that are co-extracted with the pyrethroids during sample preparation.[2]
Q3: How do deuterated internal standards mitigate matrix effects?
A3: Deuterated internal standards are considered the gold standard for mitigating matrix effects in mass spectrometry-based analysis.[3] These standards are chemically identical to the analytes of interest, with the only difference being the replacement of some hydrogen atoms with deuterium. This isotopic labeling results in a higher mass, allowing the mass spectrometer to distinguish between the analyte and the standard. Because they are chemically identical, they exhibit the same behavior during extraction, chromatography, and ionization. Therefore, any signal suppression or enhancement experienced by the native pyrethroid will also be experienced by the deuterated standard. By calculating the ratio of the native analyte signal to the deuterated standard signal, the matrix effects are effectively cancelled out, leading to more accurate and precise quantification.
Q4: What are the advantages of using deuterated standards over other mitigation techniques?
A4: While other techniques like matrix-matched calibration can be used, they require a blank matrix for every sample type, which can be difficult to obtain. Deuterated standards offer several advantages:
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Accuracy: They provide the most accurate correction for matrix effects.[3]
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Versatility: They can be used with a wide variety of sample matrices without the need for matrix-specific calibrants.
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Efficiency: They streamline the analytical workflow by reducing the need for separate calibration curves for each matrix.
Experimental Protocols
1. Modified QuEChERS Protocol for Pyrethroid Analysis in Fruits and Vegetables
This protocol is a typical example of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pyrethroids from high-moisture food matrices.
-
Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add an appropriate volume of the deuterated pyrethroid internal standard solution to the sample.
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Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).
-
Vortex for 30 seconds.
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Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract: Collect the supernatant for GC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) Protocol for Pyrethroids in Water Samples
This protocol is suitable for the extraction and concentration of pyrethroids from water samples.
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Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.
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Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
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Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
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Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
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Elution: Elute the trapped pyrethroids with 10 mL of ethyl acetate.
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Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS/MS analysis.
Data Presentation
Table 1: Matrix Effects of Selected Pyrethroids in Various Food Matrices.
| Pyrethroid | Matrix | Matrix Effect (%) | Reference |
| Cypermethrin | Tomato | +135 to +320 | [4] |
| Deltamethrin | Pepper | +135 to +320 | [4] |
| Bifenthrin | Animal-derived foods | -35.8 to +56.0 | [1][2] |
| Permethrin | Animal-derived foods | -35.8 to +56.0 | [1][2] |
Table 2: Recovery of Pyrethroids from Spiked Water Samples using Deuterated Internal Standards.
| Pyrethroid | Spiking Level (ng/L) | Recovery (%) | Reference |
| Cyfluthrin | 10 | 81-94 | [3][5] |
| Cypermethrin | 10 | 81-94 | [3][5] |
| Deltamethrin | 10 | 81-94 | [3][5] |
| Permethrin | 10 | 81-94 | [3][5] |
Visualizations
Caption: Experimental workflow for pyrethroid analysis with deuterated standards.
Caption: Mitigation of matrix effects using deuterated internal standards.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Quantification of Pyrethroids in Environmental Samples Using NCI-GC-MS with Stable Isotope Analogue Standards [agris.fao.org]
Technical Support Center: Analysis of Ethyl Chrysanthemate-D6 by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) source parameters for Ethyl Chrysanthemate-D6.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor ions for this compound in positive electrospray ionization (ESI+)?
A1: this compound, like its non-deuterated counterpart, is expected to form several adducts in positive ESI. The most common precursor ions to target for method development are the ammonium (B1175870) adduct [M+NH4]+ and the protonated molecule [M+H]+. Given that the molecular weight of Ethyl Chrysanthemate is approximately 196.29 g/mol , and this compound has six deuterium (B1214612) atoms replacing hydrogen atoms, the expected mass of the deuterated compound is approximately 202.33 g/mol . Therefore, you should look for the following precursor ions:
-
[M+NH4]+ : ~m/z 220.3
-
[M+H]+ : ~m/z 203.3
It is recommended to confirm the most abundant precursor ion during initial infusion experiments.
Q2: What are the recommended starting Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: Based on the fragmentation of non-deuterated Ethyl Chrysanthemate, we can predict the primary MRM transitions for this compound. The fragmentation of the [M+NH4]+ adduct of Ethyl Chrysanthemate (m/z 214.18) is known to produce a significant fragment at m/z 153.96. For this compound, the precursor ion will be [M+NH4]+ at approximately m/z 220.3. The corresponding fragment ion would be expected to have a mass shift of +6, leading to a fragment at approximately m/z 159.9.
A summary of recommended starting MRM transitions is provided in the table below.
| Compound | Precursor Ion | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | [M+NH4]+ (~220.3) | ~159.9 | ~143.9 |
| Ethyl Chrysanthemate | [M+NH4]+ (~214.2) | ~153.9 | ~137.9 |
Note: These are predicted transitions and should be empirically optimized for your specific instrument and conditions.
Q3: Which ionization mode is best for this compound analysis?
A3: Positive electrospray ionization (ESI+) is the recommended mode for analyzing this compound. This is due to the ester functional group, which can be readily protonated or form adducts with species like ammonium.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Issue 1: Poor Signal Intensity or Sensitivity
If you are experiencing low signal intensity for this compound, consider the following troubleshooting steps:
-
Source Parameter Optimization: The key to good sensitivity is the systematic optimization of ESI source parameters. A detailed workflow for this is provided below.
-
Mobile Phase Composition: Ensure your mobile phase promotes ionization. The addition of a small amount of an acidic modifier (e.g., 0.1% formic acid) can enhance protonation. For the formation of ammonium adducts, adding ammonium formate (B1220265) or ammonium acetate (B1210297) (e.g., 5-10 mM) to the mobile phase is crucial.
-
Sample Preparation: Inadequate sample cleanup can lead to ion suppression. For complex matrices, consider using a sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering substances.
Issue 2: Chromatographic Peak Tailing or Splitting
Poor peak shape can be caused by several factors:
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Column Choice: A C18 reversed-phase column is a good starting point for the separation of pyrethroids like Ethyl Chrysanthemate.
-
Mobile Phase pH: Ensure the pH of your mobile phase is compatible with your analyte and column.
-
Injection Solvent: The solvent used to dissolve the final sample for injection should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Issue 3: Isotopic Crosstalk between this compound and Non-deuterated Ethyl Chrysanthemate
Isotopic crosstalk can occur when the signal from the high-concentration analyte contributes to the signal of the low-concentration isotopically labeled internal standard, or vice-versa.
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Check for Impurities: Ensure the purity of your this compound standard.
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Optimize MRM Transitions: Select MRM transitions that are specific to each compound and have minimal overlap.
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Chromatographic Separation: While challenging for co-eluting species, even slight chromatographic separation can help minimize crosstalk.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimizing source parameters using infusion analysis.
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Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics the expected LC eluent (e.g., 50:50 acetonitrile (B52724):water with 10 mM ammonium formate).
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Infuse the Standard: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize Parameters Sequentially: While monitoring the signal intensity of the precursor ion (e.g., m/z 220.3), adjust the following parameters one at a time to find the optimal setting:
-
Capillary/Spray Voltage
-
Nebulizing Gas Flow/Pressure
-
Drying Gas Flow/Pressure
-
Drying Gas Temperature
-
Source/Probe Position
-
-
Optimize Fragmentation: Once the precursor ion signal is optimized, select it for fragmentation and optimize the collision energy to maximize the signal of the desired product ions.
Protocol 2: Sample Preparation using a Modified QuEChERS Method
This protocol is suitable for extracting Ethyl Chrysanthemate from complex matrices like soil or food products.
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Homogenize the Sample: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Spike with Internal Standard: Add the this compound internal standard solution.
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Add Extraction Solvent: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS Salts: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and shake for another minute.
-
Centrifuge: Centrifuge the sample to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18) and vortex.
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Final Preparation: Centrifuge the d-SPE tube and transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Presentation
Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC Conditions | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS Source Parameters (ESI+) | |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizing Gas Pressure | 30 - 40 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| MRM Transitions | |
| This compound (Precursor) | ~m/z 220.3 |
| This compound (Product 1 - Quantifier) | ~m/z 159.9 |
| This compound (Product 2 - Qualifier) | ~m/z 143.9 |
Note: These are starting parameters and should be optimized for your specific instrumentation and application.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for low signal intensity issues.
Common interferences in the analysis of pyrethroids with internal standards
Welcome to the Technical Support Center for pyrethroid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common interferences encountered during the analysis of pyrethroids with internal standards.
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" and how do they interfere with pyrethroid analysis?
A1: Matrix effects are the alteration of an analyte's signal intensity (suppression or enhancement) caused by co-eluting, interfering compounds from the sample matrix (e.g., soil, food, biological fluids).[1][2] In pyrethroid analysis, these interferences can compete with pyrethroid molecules in the ionization source of a mass spectrometer or interact with them during chromatographic separation.[1] This can lead to inaccurate quantification, either underestimating or overestimating the true concentration of pyrethroid residues.[1] The complexity of the sample matrix often dictates the severity of these effects.[3]
Q2: My analytical signal is lower than expected, and the recovery of my internal standard is poor. What's causing this signal suppression?
A2: Lower than expected recovery, or signal suppression, is a common result of matrix effects, especially in complex samples.[1] Co-extracted matrix components can interfere with the ionization of the target pyrethroid and its internal standard in the mass spectrometer's source, leading to a reduced signal.[1] Additionally, issues within the sample preparation phase, such as an inappropriate choice of extraction solvent or solid-phase extraction (SPE) sorbent, can result in the loss of the analyte before it even reaches the instrument.
Q3: My quantitative results for pyrethroid levels are unexpectedly high. What could be the reason for this?
A3: Unusually high results can be due to signal enhancement, another form of matrix effect.[1] In gas chromatography (GC) analysis, non-volatile matrix components can accumulate in the injector port and on the column.[4] These deposits can mask active sites that would otherwise cause the thermal degradation of thermally labile analytes like some pyrethroids.[1][2] This "protective" effect reduces analyte breakdown, increasing the amount that reaches the detector and resulting in a stronger signal compared to a clean, matrix-free standard.[1]
Q4: I'm observing peak tailing or shouldering for my pyrethroid and internal standard peaks. Is this a co-elution issue?
A4: Asymmetrical peak shapes, such as shouldering or excessive tailing, are strong indicators of co-eluting compounds.[5][6] This occurs when two or more compounds are not fully separated by the chromatographic column and elute at very similar times. To confirm co-elution, you can use a diode array detector (DAD) to check for spectral homogeneity across the peak or a mass spectrometer (MS) to see if the mass-to-charge ratio (m/z) changes across the peak's elution profile.[5][6]
Q5: How does the choice of internal standard affect the accuracy of my results?
A5: The ideal internal standard (IS) should be chemically similar to the analyte and have a similar retention time, but be distinguishable by the detector. Stable isotope-labeled (SIL) internal standards, such as deuterium-labeled analogues of pyrethroids, are considered the gold standard.[7][8] They co-elute with the target analyte and experience nearly identical matrix effects and instrumental variability, allowing for effective correction and more accurate quantification.[8] Using an IS that is chemically dissimilar or has a significantly different retention time can lead to poor correction for matrix effects and inaccurate results.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Recovery
This is a common problem that can often be traced back to the sample matrix or the experimental protocol.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Analyze a matrix blank to assess the presence of interferences. Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement.[9] Dilute the sample extract to reduce the concentration of interfering matrix components. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (e.g., d6-cyfluthrin) that closely mimics the behavior of the target analyte.[8][10] If a SIL IS is not available, choose a structural analogue with similar chemical properties and a close retention time. |
| Sample Preparation Issues | Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses during extraction and cleanup. Optimize the QuEChERS or SPE cleanup step to effectively remove matrix interferences. For fatty matrices, consider using C18 sorbents; for pigmented samples, graphitized carbon black (GCB) may be necessary.[11] |
| Adsorption | Pyrethroids are prone to adsorbing onto container surfaces, especially in aqueous samples.[7] To mitigate this, add methanol (B129727) and hexane (B92381) to aqueous samples immediately after collection to reduce adsorption.[7] |
Issue 2: Co-eluting Peaks and Poor Resolution
When peaks are not fully separated, accurate quantification becomes impossible.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Mobile Phase (LC): Adjust the organic solvent strength. In reversed-phase HPLC, decreasing the percentage of the organic solvent can increase retention and improve separation.[5] |
| Temperature Program (GC): Optimize the GC oven temperature ramp. A slower ramp rate can often improve the separation of closely eluting compounds. | |
| Column Issues | Column Overload: Inject a smaller volume of your sample. If the peak shape improves, the column may have been overloaded.[5] |
| Wrong Column Chemistry: Select a column with a different stationary phase to alter selectivity. | |
| Complex Matrix | Enhance the cleanup procedure. A multi-step cleanup involving both d-SPE and cartridge-based SPE may be required for particularly "dirty" samples to remove the interfering compounds.[12] |
Experimental Protocols
Protocol 1: Modified QuEChERS for Pyrethroids in Food Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food.[11][13]
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[14]
-
Internal Standard Spiking: Add the internal standard solution directly to the sample.
-
Extraction: Add 15 mL of acetonitrile (B52724) (often with 1% acetic acid). Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaOAc). Shake vigorously for 1 minute.[14]
-
Centrifugation: Centrifuge the tube to separate the organic layer.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 for fats, and GCB for pigments) and MgSO₄.[11]
-
Final Centrifugation & Analysis: Vortex the d-SPE tube and centrifuge. The final extract can then be analyzed directly by GC-MS/MS or LC-MS/MS.[11]
Protocol 2: Water Sample Extraction using Solid-Phase Extraction (SPE)
This protocol is suitable for extracting pyrethroids from environmental water samples.[12]
-
Sample Preparation: Filter a 1 L water sample. Spike with surrogate standards to monitor method performance.[12]
-
Cartridge Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge.[12]
-
Elution: Elute the adsorbed pyrethroids from the cartridge with ethyl acetate.[12]
-
Concentration: Evaporate the eluent to a small volume (e.g., 0.2 mL) under a gentle stream of nitrogen.[12]
-
Reconstitution & Analysis: Add the internal standards and reconstitute the sample in a suitable solvent for GC-MS or GC-MS/MS analysis.[12]
Visualizations
Caption: General workflow for pyrethroid analysis highlighting key stages where interferences can occur.
Caption: Troubleshooting decision tree for common issues in pyrethroid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming matrix effects in the analysis of pyrethroids in honey by a fully automated direct immersion solid-phase microextraction method using a matrix-compatible fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. eag.com [eag.com]
- 8. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sediment matrix effects in analysis of pyrethroid insecticides using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Shape Issues in Pyrethroid Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common peak shape issues encountered during the chromatographic analysis of pyrethroids. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems in pyrethroid chromatography?
A1: The most frequently observed peak shape issues in pyrethroid analysis are peak tailing, peak fronting, split peaks, and broad peaks. These issues can affect the accuracy and precision of quantification and may indicate underlying problems with the analytical method or instrument.
Q2: What is an acceptable peak shape for pyrethroid analysis?
A2: An ideal chromatographic peak should be symmetrical and Gaussian. However, in practice, some deviation is acceptable. For pyrethroids like cypermethrin, a common acceptance criterion is a tailing factor of less than 2.0 and a theoretical plate count of not less than 2000.[1] It is crucial to establish and adhere to system suitability criteria defined in your analytical method.
Q3: Can the sample matrix affect the peak shape of pyrethroids?
A3: Yes, the sample matrix can significantly impact peak shape. Co-extracted matrix components can cause peak distortion, including tailing or fronting.[2][3][4] This phenomenon, known as the matrix effect, can be mitigated through effective sample cleanup, matrix-matched calibration, or sample dilution.
Troubleshooting Guides
This section provides detailed troubleshooting for specific peak shape problems.
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
dot
Caption: Troubleshooting workflow for peak tailing in pyrethroid chromatography.
Detailed Troubleshooting:
| Potential Cause | Recommended Action |
| Secondary Silanol (B1196071) Interactions | Pyrethroids can interact with active silanol groups on the silica-based column packing, leading to tailing. Solution: Use a mobile phase with a lower pH to protonate the silanol groups and reduce interactions. Alternatively, use an end-capped column where the silanol groups are chemically deactivated. |
| Column Overload | Injecting a sample that is too concentrated can saturate the stationary phase, causing peak tailing. Solution: Reduce the sample concentration by diluting the sample or decrease the injection volume. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of certain pyrethroids, influencing their interaction with the stationary phase. Solution: Adjust the mobile phase pH to ensure the pyrethroids are in a single, un-ionized form. The use of a suitable buffer can help maintain a stable pH. |
| Column Contamination or Degradation | Accumulation of non-eluting compounds from the sample matrix can create active sites that cause tailing. The stationary phase can also degrade over time. Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
dot
Caption: Troubleshooting workflow for peak fronting in pyrethroid chromatography.
Detailed Troubleshooting:
| Potential Cause | Recommended Action |
| Sample Overload | Injecting a highly concentrated sample can lead to a non-linear distribution between the stationary and mobile phases, causing fronting. Solution: Dilute the sample to a lower concentration. |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel through the beginning of the column too quickly, resulting in a fronting peak. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase. |
| Poor Sample Solubility | If the pyrethroid is not fully soluble in the mobile phase, it can precipitate at the head of the column and then redissolve as the mobile phase composition changes, leading to a distorted peak. Solution: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. |
Split Peaks
Split peaks appear as two or more peaks for a single analyte.
dot
Caption: Troubleshooting workflow for split peaks in pyrethroid chromatography.
Detailed Troubleshooting:
| Potential Cause | Recommended Action |
| Column Void or Channeling | A void or channel in the column packing creates two different flow paths for the analyte, resulting in a split peak.[5] This can be caused by pressure shocks or improper packing. Solution: In most cases, a column with a void needs to be replaced. |
| Partially Blocked Frit | A partially blocked inlet frit can cause the sample to be introduced onto the column unevenly, leading to peak splitting.[6] Solution: Try backflushing the column to dislodge the blockage. If this is not effective, the frit may need to be replaced. Using an in-line filter can help prevent this issue. |
| Injection Solvent Incompatibility | If the injection solvent is immiscible with the mobile phase, it can cause the sample to be introduced onto the column as droplets, leading to split peaks. Solution: Change the sample solvent to one that is miscible with the mobile phase. |
| Co-elution of Isomers | Many pyrethroids have multiple stereoisomers which may be partially separated under certain chromatographic conditions, appearing as split or shoulder peaks.[7] Solution: If the goal is to quantify the total pyrethroid, adjust the mobile phase composition or temperature to merge the peaks. If the goal is to separate the isomers, further method optimization is needed. |
Broad Peaks
Broad peaks are wider than expected, which can lead to decreased sensitivity and poor resolution.
dot
Caption: Troubleshooting workflow for broad peaks in pyrethroid chromatography.
Detailed Troubleshooting:
| Potential Cause | Recommended Action |
| Extra-Column Volume | Excessive volume in the tubing, injector, or detector cell can lead to band broadening. Solution: Use tubing with a smaller internal diameter and shorter length. Ensure all fittings are properly connected to minimize dead volume. |
| Low Flow Rate | At very low flow rates, longitudinal diffusion can become significant, causing peaks to broaden. Solution: Increase the flow rate to an optimal level for the column dimensions and particle size. |
| Column Degradation | Over time, columns can lose their efficiency due to stationary phase degradation or contamination, resulting in broader peaks. Solution: Replace the column with a new one. |
| Temperature Effects | Inconsistent or non-uniform temperature across the column can affect retention and lead to peak broadening. Solution: Use a column oven to maintain a stable and uniform temperature. |
Experimental Protocols
Protocol 1: Column Conditioning for Pyrethroid Analysis
A properly conditioned column is essential for achieving good peak shape and reproducible results.
Objective: To prepare a new or previously used column for pyrethroid analysis.
Materials:
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)
-
Your analytical column
Procedure:
-
Initial Flush: Flush the column with 100% methanol or acetonitrile at a low flow rate (e.g., 0.5 mL/min) for 20-30 column volumes. This removes any storage solvents and wets the stationary phase.
-
Mobile Phase Equilibration: Switch to the initial mobile phase composition of your analytical method.
-
Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
System Suitability: Inject a standard solution of your target pyrethroids to check for retention time stability, peak shape, and resolution. The system is ready for analysis when the system suitability criteria are met.
Protocol 2: Mobile Phase Optimization for Pyrethroid Isomer Separation
Many pyrethroids exist as multiple isomers. This protocol provides a general approach to optimize the mobile phase for their separation.
Objective: To achieve baseline separation of pyrethroid isomers.
Materials:
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Standard mixture of the pyrethroid isomers of interest
-
Your analytical column (chiral or achiral, depending on the isomers)
Procedure:
-
Initial Conditions: Start with a common mobile phase for pyrethroid analysis, for example, a mixture of acetonitrile and water.[8]
-
Vary Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. For example, run a series of injections with 70%, 75%, 80%, and 85% acetonitrile and observe the effect on the resolution of the isomer peaks.
-
Try a Different Organic Modifier: If acetonitrile does not provide adequate separation, try methanol. Methanol has different selectivity and may improve the resolution of certain isomers.[9]
-
Ternary Mixture: If a binary mobile phase is insufficient, a ternary mixture (e.g., acetonitrile/methanol/water) can be explored.[10]
-
Temperature Optimization: Temperature can also affect selectivity. Try running the separation at different column temperatures (e.g., 25°C, 30°C, 35°C) to see if it improves resolution.
-
Evaluate Results: For each condition, evaluate the resolution between the isomer peaks. The optimal mobile phase will provide baseline separation of the target isomers.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for peak shape in pyrethroid analysis.
| Parameter | Acceptable Range | Pyrethroid Example | Chromatographic Technique |
| Tailing Factor (Tf) | < 2.0 | Cypermethrin | HPLC |
| Asymmetry Factor (As) | 0.8 - 1.5 | General Guidance | HPLC/GC |
| Theoretical Plates (N) | > 2000 | Cypermethrin | HPLC |
References
- 1. wjarr.com [wjarr.com]
- 2. Assessment of Matrix Effect in Quantitative Milk Analysis for Pyrethroids Based on GC-MS/MS | Vinciguerra | Brazilian Journal of Food Research [periodicos.utfpr.edu.br]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. isca.me [isca.me]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression of Ethyl Chrysanthemate-D6 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues when analyzing Ethyl Chrysanthemate-D6 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This "matrix effect" leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3] The matrix comprises all components in a sample other than the analyte of interest, including salts, proteins, lipids, and metabolites.[4] Ion suppression typically occurs in the ESI source, where competition for charge or surface area on the ESI droplets between the analyte and matrix components hinders the analyte's ability to form gas-phase ions.[2]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-deuterated analyte and experience the same degree of ion suppression.[2] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, this is not always the case. "Differential ion suppression" can occur, where the analyte and the deuterated IS are affected differently by the matrix.[2] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[2] This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[5][6]
Q3: How can I detect and quantify the extent of ion suppression in my assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression in your chromatogram. A solution of Ethyl Chrysanthemate is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[1][2] A dip in the baseline signal indicates retention times where co-eluting matrix components are causing ion suppression.[1][2]
-
Post-Extraction Spike Method: This is a quantitative method. You compare the peak area of Ethyl Chrysanthemate in a neat solution to the peak area of a blank matrix sample that has been spiked with the same concentration of the analyte after the extraction process. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common ion suppression issues encountered during the analysis of this compound.
Problem 1: Low signal intensity for both Ethyl Chrysanthemate and this compound.
Possible Cause: Significant ion suppression from the sample matrix.[4]
Troubleshooting Workflow:
References
Validation & Comparative
The Gold Standard for Pyrethroid Analysis: A Comparative Guide to Internal Standards Featuring Ethyl Chrysanthemate-D6
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrethroid insecticides, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of analytical methods for pyrethroid validation, with a focus on the superior performance of deuterated internal standards, exemplified by Ethyl Chrysanthemate-D6, against non-deuterated alternatives. The information presented is supported by established principles of analytical chemistry and data from relevant studies.
The robust validation of analytical methods is a critical aspect of pesticide residue analysis, ensuring data integrity for regulatory compliance, environmental monitoring, and food safety assessment. Pyrethroids, a major class of synthetic insecticides, are ubiquitous in the environment and food chain, necessitating sensitive and accurate quantification. A key challenge in pyrethroid analysis is the "matrix effect," where co-extracted components from complex samples like soil, food, or biological fluids can interfere with the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[1] The use of an appropriate internal standard (IS) that co-elutes with the analyte and experiences similar matrix effects is the most effective strategy to mitigate this issue.[2]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[3] These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[4]
This compound, a deuterated analog of a key structural component of many pyrethroids, presents itself as an ideal internal standard for the quantification of this class of insecticides. Its structural relevance to a broad range of pyrethroids makes it a potentially universal IS for multi-residue methods.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards like this compound over non-deuterated (structural analogue) internal standards is evident in their ability to more effectively compensate for analytical variability. The following table summarizes the expected performance characteristics based on established analytical principles and findings from studies on deuterated standards for pesticide analysis.[2][3]
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analogue) | Rationale/Supporting Evidence |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Deuterated standards co-elute with the analyte and experience identical ion suppression or enhancement, leading to accurate correction.[2][5] Non-deuterated standards have different retention times and are affected differently by the matrix. |
| Correction for Analyte Loss | Excellent | Moderate | Similar physicochemical properties ensure that the deuterated IS is lost at the same rate as the analyte during sample extraction and cleanup. |
| Accuracy | High | Moderate to Low | By effectively correcting for matrix effects and analyte loss, deuterated standards significantly improve the accuracy of quantitative results.[5] |
| Precision | High | Moderate to Low | The consistent correction provided by a deuterated IS leads to lower variability (better precision) in replicate measurements.[2] |
| Linearity (R²) of Calibration Curve | > 0.99 | Often > 0.98, but can be affected by matrix | The use of a deuterated IS helps to maintain the linearity of the calibration curve even in the presence of strong matrix effects. |
| Limit of Quantification (LOQ) | Potentially Lower | May be elevated due to matrix interference | By reducing signal variability, deuterated standards can help in achieving lower and more reliable limits of quantification.[5] |
| Cost | Higher | Lower | The synthesis of deuterated compounds is more complex and expensive. |
Experimental Protocol: Validation of a GC-MS/MS Method for Pyrethroid Analysis using this compound
This section provides a detailed methodology for the validation of an analytical method for the quantification of pyrethroids in a complex matrix (e.g., agricultural produce) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.
1. Reagents and Materials
-
Pyrethroid analytical standards (e.g., Permethrin, Cypermethrin, Deltamethrin, etc.)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
QuEChERS extraction salts and cleanup sorbents (e.g., PSA, C18)
-
Deionized water
2. Sample Preparation (QuEChERS Method)
-
Homogenize 10 g of the sample matrix.
-
Add 10 mL of acetonitrile and the internal standard solution (this compound).
-
Add QuEChERS extraction salts, shake vigorously for 1 minute, and centrifuge.
-
Take an aliquot of the supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents.
-
Vortex for 30 seconds and centrifuge.
-
The final supernatant is ready for GC-MS/MS analysis.
3. GC-MS/MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 70 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.
-
Ion Source: Electron Ionization (EI) at 70 eV
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for each pyrethroid and for this compound.
4. Method Validation Parameters
-
Linearity: Analyze a series of matrix-matched calibration standards at different concentrations to establish the linear range and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking blank matrix samples with known concentrations of pyrethroids at low, medium, and high levels.
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate spiked samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each pyrethroid that can be reliably detected and quantified, respectively.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical relationships, the following diagrams are provided.
References
- 1. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Advantage: A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards for Pyrethroid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrethroids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly used types of isotopically labeled internal standards: deuterated (²H) and carbon-13 (¹³C)-labeled standards. By examining their performance, supported by experimental data and detailed methodologies, this document aims to equip you with the knowledge to make an informed decision for your analytical needs.
The ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest as closely as possible, differing only in mass. This ensures that it experiences the same fate as the analyte during sample preparation, chromatography, and ionization, thereby effectively compensating for any variations in the analytical process. While both deuterated and ¹³C-labeled standards are designed to meet this requirement, inherent differences in their isotopic properties can lead to significant variations in analytical performance.
Key Performance Parameters: A Head-to-Head Comparison
The selection of an internal standard can significantly impact the accuracy, precision, and robustness of a quantitative method. Below is a summary of the key performance parameters for deuterated and ¹³C-labeled internal standards.
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte. This is due to the "isotope effect" where the C-²H bond is stronger than the C-¹H bond.[1][2][3] | Typically co-elutes perfectly with the native analyte under various chromatographic conditions.[1] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects, which can vary across a chromatographic peak.[1][2] |
| Isotopic Stability | Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[1][2] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
| Accuracy & Precision | Can lead to inaccuracies in quantification, especially in complex matrices with significant matrix effects, due to imperfect co-elution.[1][2] One study demonstrated a potential for up to 40% error in quantification due to chromatographic shifts.[2] | Demonstrates improved accuracy and precision due to identical chromatographic behavior and isotopic stability.[1] | For high-stakes analyses, ¹³C-IS offers more reliable and reproducible quantification.[1] |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1][4] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-IS is the superior choice for complex biological and environmental matrices where significant matrix effects are expected.[1][5] |
| Commercial Availability & Cost | Generally more readily available and less expensive to synthesize.[3][6] | Can be more expensive and less commercially available due to more complex synthetic routes.[6][7] | While cost is a consideration, the potential for improved data quality may justify the higher price of ¹³C-IS for critical applications. |
Experimental Workflow for Pyrethroid Analysis
The following diagram illustrates a typical experimental workflow for the quantitative analysis of pyrethroids in a given matrix using an internal standard.
Figure 1. A generalized workflow for the quantitative analysis of pyrethroids using internal standards.
Experimental Protocols
Below are representative experimental protocols for the analysis of pyrethroids in different matrices, employing isotopically labeled internal standards.
Protocol 1: Analysis of Pyrethroids in Human Plasma
This protocol is adapted from a method for the measurement of various insecticides, including pyrethroids, in human plasma using isotope dilution gas chromatography-high resolution mass spectrometry.[8]
1. Sample Preparation:
-
Internal Standard Spiking: To a 1 mL plasma sample, add a multi-analyte internal standard solution containing ¹³C-labeled and deuterated pyrethroid standards (e.g., cis-permethrin (B1144874) (phenoxy-¹³C₆), trans-permethrin (B105639) (phenoxy-¹³C₆), cyfluthrin (B156107) (phenoxy-¹³C₆), cypermethrin (B145020) (phenoxy-¹³C₆), and deltamethrin (B41696) (methyl-D₃, ¹³C₄)).[8]
-
Extraction: Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane.[8]
-
Cleanup: The extract can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the chromatographic system.[8]
2. Instrumental Analysis (GC-HRMS):
-
Gas Chromatograph (GC):
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the target pyrethroids.
-
-
Mass Spectrometer (MS):
Protocol 2: Analysis of Pyrethroids in Environmental Water Samples
This protocol is based on a method for the determination of pyrethroids in water using gas chromatography/mass spectrometry.[9]
1. Sample Preparation:
-
Internal Standard Spiking: Spike a 1-liter water sample with a solution containing deuterated internal standards (e.g., d10-acenaphthene, d10-phenanthrene, and d10-pyrene are mentioned as general internal standards, though specific deuterated pyrethroids would be ideal).[9]
-
Extraction: Use solid-phase extraction (SPE) with a cartridge suitable for extracting non-polar compounds from aqueous matrices.[9]
-
Elution and Concentration: Elute the pyrethroids from the SPE cartridge with an appropriate solvent, and then concentrate the eluate.[9]
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC):
-
Column: A capillary column appropriate for pyrethroid separation.
-
Carrier Gas: Helium.
-
Injection Mode: Pulsed splitless.
-
-
Mass Spectrometer (MS):
Conclusion
The choice between deuterated and ¹³C-labeled internal standards for pyrethroid analysis is a critical decision that depends on the specific requirements of the assay, the complexity of the matrix, and budgetary considerations.
For routine analyses in relatively clean matrices where the highest level of accuracy is not paramount, deuterated internal standards can be a cost-effective and suitable option. However, it is crucial to ensure that the deuterium labels are placed on non-exchangeable positions and to validate the method for potential chromatographic shifts.
For challenging applications involving complex matrices, low-level quantification, or when the highest degree of accuracy and precision is required (e.g., in clinical and regulatory studies), the use of ¹³C-labeled internal standards is strongly recommended. Their superior co-elution and isotopic stability provide more reliable compensation for matrix effects, leading to more robust and defensible data. While the initial cost may be higher, the investment can be justified by the increased data quality and reduced need for method troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. myadlm.org [myadlm.org]
- 5. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Measurement of Pyrethroid, Organophosphorus, and Carbamate Insecticides in Human Plasma using Isotope Dilution Gas Chromatography-High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Quantification of Pyrethroids in Environmental Samples Using NCI-GC-MS with Stable Isotope Analogue Standards [agris.fao.org]
- 11. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparisons of Pyrethroid Quantification
An Objective Evaluation of Analytical Methods for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common methods for the quantification of pyrethroid pesticides, drawing upon data from inter-laboratory comparison studies and proficiency tests. The aim is to offer an objective resource for selecting and implementing reliable analytical methods for pyrethroid residue analysis in various matrices.
Data Presentation: Performance in Proficiency Testing
Inter-laboratory comparisons, often organized as proficiency tests (PTs), are a crucial measure of a laboratory's analytical performance. In these tests, participating laboratories analyze the same sample, and their results are compared against a reference value. A common performance indicator is the z-score, which measures how far an individual result is from the consensus value. A z-score between -2.0 and +2.0 is generally considered satisfactory.[1]
The European Union Reference Laboratories (EURLs) regularly organize such proficiency tests for pesticide residues in food and feed.[2][3][4] These tests help ensure the quality, accuracy, and comparability of data from official control laboratories across the EU.[2][3] For multi-residue analysis, a fixed relative standard deviation of 25% is often used to assess performance, which is in line with internationally accepted target measurement uncertainty.[2]
Below is a summary of typical performance data for pyrethroid analysis from various studies, highlighting the common analytical techniques employed.
| Analytical Method | Matrix Type | Typical Recovery (%) | Typical Repeatability (RSDr %) | Typical Reproducibility (RSDR %) | Notes |
| GC-MS/MS | Foods of Animal Origin (Beef, Pork, Chicken, Milk, Eggs) | 75.2 - 109.8 | < 10 | Not Specified | Modified QuEChERS sample preparation was used.[5] |
| GC-ECD | Sheep Meat | 84 - 99 | < 20 | Not Specified | QuEChERS sample preparation was employed.[6] |
| GC-MS | Agricultural Products | Not Specified | Not Specified | Not Specified | Results were found to be basically identical to GC-ECD, but with better selectivity.[7] |
| LC-MS/MS | Soil and Sediment | Not Specified | Not Specified | Not Specified | A QuEChERS-based method was developed for ppt-level concentrations.[8] |
GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; GC-ECD: Gas Chromatography with Electron Capture Detector; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; RSD: Relative Standard Deviation.
Experimental Protocols
The methodologies for pyrethroid quantification typically involve sample preparation (extraction and cleanup) followed by instrumental analysis. The choice of method often depends on the matrix and the specific pyrethroids of interest.
Sample Preparation: The QuEChERS Method
A widely adopted and efficient sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][6][9] This approach has proven effective for a broad range of pesticides, including pyrethroids, in various food matrices.[10]
Extraction:
-
A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube.
-
An extraction solvent, typically acetonitrile (B52724), is added.[5] For high-fat samples, a combination of acetonitrile and other solvents like ethyl acetate (B1210297) may be used.[5]
-
Extraction salts (commonly magnesium sulfate (B86663) and sodium chloride) are added to induce phase separation and remove water.[5]
-
The tube is shaken vigorously and then centrifuged.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant from the extraction step is transferred to a new tube containing a d-SPE sorbent.
-
Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) to remove pigments and sterols.[5]
-
The tube is shaken and centrifuged.
-
The final extract is collected for instrumental analysis.
Instrumental Analysis
Gas Chromatography (GC)-Based Methods: Due to their volatility and thermal stability, pyrethroids are well-suited for GC analysis.[11]
-
GC with Electron Capture Detection (GC-ECD): This was a traditional method for pyrethroid analysis due to the presence of halogen atoms in their structure.[5]
-
GC with Mass Spectrometry (GC-MS and GC-MS/MS): GC coupled with a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), is now the preferred method for its high sensitivity and selectivity, allowing for both identification and quantification at low levels.[7][11][12][13] Multiple Reaction Monitoring (MRM) is a common acquisition mode in GC-MS/MS for targeted analysis.[5]
Liquid Chromatography (LC)-Based Methods:
-
LC with Tandem Mass Spectrometry (LC-MS/MS): While GC methods are more common, LC-MS/MS is a viable alternative and can be advantageous due to shorter run times and the ability to analyze less volatile or thermally labile compounds.[11][14] It can also handle cruder sample extracts compared to GC systems.[11]
Mandatory Visualization
Experimental Workflow for Pyrethroid Analysis
Caption: Generalized workflow for pyrethroid residue analysis using the QuEChERS method.
Pyrethroid Mechanism of Action
Caption: Simplified signaling pathway for the neurotoxic action of pyrethroids.
References
- 1. benchmark-intl.com [benchmark-intl.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Proficiency tests on pesticides [food.dtu.dk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Interlaboratory study of identification and quantitation of multiresidue pyrethroids in agricultural products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 10. food-safety.com [food-safety.com]
- 11. A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Pyrethroid Analysis: A Comparative Guide to the Accuracy and Precision of Ethyl Chrysanthemate-D6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrethroid insecticides, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of the expected performance of Ethyl Chrysanthemate-D6 as an internal standard in pyrethroid analysis, supported by experimental data from studies utilizing closely related deuterated internal standards.
The use of stable isotope-labeled internal standards, such as deuterated compounds, is a well-established strategy to enhance the accuracy and precision of mass spectrometry-based quantitative methods. These standards are invaluable for correcting variations that can occur during sample preparation, chromatographic injection, and ionization, particularly in complex matrices. While specific validation data for this compound is not extensively published, its structural similarity to the chrysanthemic acid moiety of many pyrethroids makes it a theoretically excellent internal standard. This guide will draw upon data from the analysis of pyrethroids using other deuterated analogues to provide a robust performance benchmark.
Comparative Performance of Deuterated Internal Standards in Pyrethroid Analysis
The following table summarizes the performance characteristics of analytical methods for various pyrethroids using different deuterated internal standards. This data, gathered from peer-reviewed studies, illustrates the high level of accuracy and precision that can be expected when employing an appropriate isotopic dilution technique.
| Analyte | Internal Standard | Matrix | Analytical Method | Accuracy/Recovery (%) | Precision (RSD %) | LOD/LOQ |
| Permethrin (B1679614), Cypermethrin, Bifenthrin | Labeled cis-permethrin | Apple Juice | GC-MS | Not explicitly stated, but expanded relative uncertainty was low (3-6%) | < 0.5% (Intra- and Inter-day) | Not Stated |
| Various Pyrethroids | Deuterium-labeled analogues of eight pyrethroids | Wastewater | NCI-GC-MS | 81-94% | Not Stated | LOQ: as low as 0.5 ng/L |
| 18 Pyrethroids | Not specified, modified QuEChERS | Fish | GC-MS | 63-129% | ≤ 21.5% | LOQ: 5 or 10 µg/kg |
| 12 Pyrethroids | Not specified | Water, Sediment, Milk | GC/MS/MS | 70-100% | < 15% (Repeatability), < 10% (Reproducibility) | MLOD: 0.05-2.59 ng/L (Water), 0.10-87.7 pg/g (Sediment), 2.29-1071 pg/g (Milk) |
| Permethrin | Not specified | River Water, Sandy Loam Soil | LC/MS/MS | Mean recoveries within guideline requirements | RSDs within guideline requirements | LOQ: 5.0 ppt (B1677978) (Water), 1.0 ppb (Soil/Sediment) |
Note: While direct validation data for this compound was not found in publicly available literature, the data presented for other deuterated internal standards, particularly those structurally related to the target pyrethroids, demonstrates the high performance achievable with this approach. The use of a deuterated standard that mimics the core structure of a class of compounds, like this compound for chrysanthemic acid-derived pyrethroids, is a scientifically sound strategy to correct for analytical variability.
Experimental Protocols
Below is a detailed, representative methodology for the analysis of pyrethroids in a given matrix using a deuterated internal standard, based on common practices in the cited literature.
Sample Preparation (QuEChERS-based Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and dilute it with a suitable solvent if necessary.
-
Transfer the final extract into an autosampler vial for analysis.
-
Instrumental Analysis (GC-MS/MS)
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a common and highly sensitive technique for pyrethroid analysis.
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless injection at a temperature of 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a short period, then ramp up to a final temperature of around 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity for certain pyrethroids.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions should be optimized for each pyrethroid and for this compound.
-
Ion Source Temperature: Typically 230-280°C.
-
Transfer Line Temperature: Typically 280-300°C.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in pyrethroid analysis using a deuterated internal standard.
Caption: Experimental workflow for pyrethroid analysis using an internal standard.
Caption: Principle of isotope dilution for accurate and precise pyrethroid analysis.
References
The Gold Standard: Deuterated Internal Standards for Precise Pyrethroid Quantification
A comparative guide to achieving linearity and defining the quantification range for pyrethroid analysis in complex matrices.
For researchers, scientists, and drug development professionals, the accurate quantification of pyrethroid insecticides is paramount. The use of deuterated internal standards in conjunction with mass spectrometry-based methods stands as the gold standard for achieving reliable and reproducible results. This guide provides a comparative overview of the linearity and range of quantification for various pyrethroids, supported by detailed experimental protocols and data presented for easy comparison. The inclusion of stable isotope-labeled internal standards, such as deuterated analogues, is crucial for correcting matrix effects and instrumental variability, thereby enhancing the accuracy of quantification.[1]
Comparative Analysis of Linearity and Quantification Range
The following tables summarize the performance of analytical methods for pyrethroid quantification using deuterated internal standards. The data is compiled from various studies, showcasing the linearity (represented by the coefficient of determination, R²) and the lower and upper limits of quantification (LLOQ and ULOQ).
Table 1: Linearity of Pyrethroid Analysis using Deuterated Standards
| Pyrethroid/Metabolite | Analytical Method | Matrix | Linearity (R²) | Reference |
| Multiple Pyrethroids | GC-MS/MS | Soil | > 0.9961 | [2] |
| Permethrin (cis & trans) | TLC-Densitometry | Various | 0.996 ± 0.0015 (cis), 0.993 ± 0.0029 (trans) | [3] |
| Alpha-cypermethrin | TLC-Densitometry | Various | 0.996 ± 0.0032 | [3] |
| Esbiothrin | TLC-Densitometry | Various | 0.991 ± 0.0016 | [3] |
| Bifenthrin, Deltamethrin, Fenpropathrin, Permethrin | HPLC | Water | 0.9988 - 0.9995 | [4] |
| Eighteen Pyrethroids | GC-MS | Fish | > 0.99 | [5] |
Table 2: Range of Quantification for Pyrethroid Analysis using Deuterated Standards
| Pyrethroid/Metabolite | Analytical Method | Matrix | LLOQ | ULOQ | Reference |
| Five Pyrethroid Metabolites | LC-MS/MS | Urine | 0.020 - 0.030 µg/L | Not Specified | [6] |
| Eight Pyrethroid Insecticides | NCI-GC-MS | Wastewater | 0.5 ng/L | Not Specified | [1][7] |
| Eighteen Pyrethroids | GC-MS | Fish | 5 or 10 µg/kg | Not Specified | [5] |
| Nine Pyrethroids | GC-ECD/MS | Soil | 0.1 - 5 µg/kg | 500 µg/kg | [2] |
| Pyrethrins and Pyrethroids | LC-MS/MS | Animal Feed | 1 - 10 µg/kg | Not Specified | [8] |
| Fourteen Pyrethroids | GC/MS | Water | 2.0 - 6.0 ng/L | Not Specified | [9] |
| Fourteen Pyrethroids | GC/MS/MS | Water | 0.5 - 1.0 ng/L | Not Specified | [9] |
| Fourteen Pyrethroids | GC/MS | Sediment | 1.0 - 2.6 µg/kg | Not Specified | [9] |
| Fourteen Pyrethroids | GC/MS/MS | Sediment | 0.2 - 0.5 µg/kg | Not Specified | [9] |
| Various Pyrethroids | TLC-Densitometry | Various | 4.9 - 8.5 ng/spot | 1800 ng/spot | [3] |
| Bifenthrin, Deltamethrin, Fenpropathrin, Permethrin | HPLC | Water | 0.18 - 0.35 µg/L | 1000.0 µg/L | [4] |
Experimental Protocols
The successful quantification of pyrethroids is highly dependent on the meticulous execution of the experimental protocol. Below is a generalized methodology based on common practices described in the literature.
1. Sample Preparation:
-
Extraction: The initial step involves extracting the pyrethroids from the sample matrix. Common techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for various matrices like fish and animal feed.[5][8] It involves an extraction with a solvent (e.g., acetonitrile) followed by a salting-out step.
-
Solid-Phase Extraction (SPE): This technique is suitable for cleaning up complex samples like water and sediment.[9]
-
Liquid-Liquid Extraction (LLE): Often used for urine samples, employing solvents like hexane.[6]
-
Microwave-Assisted Extraction (MAE): Utilized for solid samples like sediment.[9]
-
-
Internal Standard Spiking: A known concentration of the deuterated internal standard is added to the sample prior to extraction. This is a critical step to correct for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis.
-
Cleanup: To remove interfering compounds, a cleanup step is often necessary. This can involve dispersive solid-phase extraction (d-SPE) with sorbents like C18 and PSA, or gel-permeation chromatography (GPC).[5][9]
-
Derivatization: For gas chromatography (GC) analysis, a derivatization step using agents like MTBSTFA may be required to improve the volatility and thermal stability of the pyrethroid metabolites.[10]
2. Instrumental Analysis:
-
Chromatography: The extracted and cleaned-up samples are then subjected to chromatographic separation.
-
Gas Chromatography (GC): Often coupled with mass spectrometry (MS or MS/MS), GC is a powerful technique for separating and detecting a wide range of pyrethroids.[2][11]
-
Liquid Chromatography (LC): LC, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), is another highly sensitive and selective method.[6][12]
-
-
Mass Spectrometry:
-
Tandem Mass Spectrometry (MS/MS): This is the preferred detection method due to its high selectivity and sensitivity, allowing for the differentiation of target analytes from matrix interferences.[13]
-
Negative Chemical Ionization (NCI): For GC-MS, NCI can provide enhanced sensitivity for certain pyrethroids.[1]
-
3. Data Analysis:
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of the target pyrethroids and a constant concentration of the deuterated internal standard. The linearity of the method is assessed by the coefficient of determination (R²) of this curve.
-
Quantification: The concentration of the pyrethroid in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of pyrethroids using a deuterated internal standard.
Caption: General workflow for pyrethroid analysis using a deuterated standard.
References
- 1. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated TLC-densitometry method for the simultaneous analysis of pyrethroid insecticides in agricultural and domestic products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Pyrethroids in Environmental Samples Using NCI-GC-MS with Stable Isotope Analogue Standards [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. A method for the simultaneous quantification of eight metabolites of synthetic pyrethroids in urine of the general population using gas chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. A liquid chromatography--tandem mass spectrometry multiresidue method for quantification of specific metabolites of organophosphorus pesticides, synthetic pyrethroids, selected herbicides, and deet in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
Determining Detection and Quantification Limits for Pyrethroid Insecticides: A Comparative Guide
This guide provides a comprehensive overview of the methodologies used to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for pyrethroid insecticides. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring who are engaged in the analysis of these compounds in various matrices. This document outlines common analytical techniques, presents comparative data from multiple studies, and provides a detailed experimental protocol for method validation.
Introduction to Pyrethroid Analysis
Pyrethroids are a major class of synthetic insecticides used globally in agriculture and residential applications.[1][2] Due to their potential for environmental contamination and adverse effects on non-target organisms, sensitive and reliable analytical methods are crucial for their detection and quantification at trace levels.[3][4] The determination of LOD and LOQ is a critical component of validating these analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques for pyrethroid analysis.[1][5] GC, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is often preferred for its high sensitivity and specificity, especially for the volatile and semi-volatile pyrethroids.[1][6] LC-MS/MS has also proven effective and can be advantageous for less thermally stable compounds or to reduce sample preparation complexity.[2][7] Sample preparation is a critical step to extract pyrethroids from complex matrices and minimize interferences. Common techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[8][9]
Comparative Performance of Analytical Methods
The selection of an analytical method depends on the specific pyrethroids of interest, the sample matrix, and the required sensitivity. The following table summarizes reported LOD and LOQ values for various pyrethroids determined by different analytical techniques and in diverse matrices. This data facilitates a comparison of the performance of these methods.
| Pyrethroid | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Bifenthrin | GC-MS/MS | Sediment | 0.2 µg/kg | - | [6] |
| Cyfluthrin | GC-MS/MS | Water | 0.5 ng/L | - | [6] |
| Cypermethrin | GC-MS/MS | Water | 0.5 ng/L | - | [6] |
| Deltamethrin | GC-MS/MS | Water | 1.0 ng/L | - | [6] |
| Permethrin | GC-MS/MS | Sediment | 0.5 µg/kg | - | [6] |
| Multiple Pyrethroids | LC-MS/MS | Animal Feed | 0.15 - 3 µg/kg | 1 - 10 µg/kg | [7] |
| Beta-cyfluthrin | LC-MS/MS | Agro-Food Sludge | - | 0.05 mg/kg | [10] |
| Multiple Pyrethroids | LC-MS/MS | Vegetables | 3 - 6 ng/g | - | [11] |
| Bifenthrin | NCI-GC-MS | Wastewater | - | < 0.5 ng/L | [12] |
| Cyfluthrin | NCI-GC-MS | Wastewater | - | < 0.5 ng/L | [12] |
| Cypermethrin | NCI-GC-MS | Wastewater | - | < 0.5 ng/L | [12] |
| Deltamethrin | NCI-GC-MS | Wastewater | - | < 0.5 ng/L | [12] |
| Permethrin | NCI-GC-MS | Wastewater | - | < 0.5 ng/L | [12] |
| Multiple Pyrethroids | GC-MS/MS | Fatty Foods | 0.002 - 6.43 ng/g | 0.006 - 21.4 ng/g | [13] |
| Multiple Pyrethroids | LC-MS/MS | Sediment | 0.50 - 2.50 ng/g | - | [14] |
| Multiple Pyrethroids | LC-MS/MS | Water | 0.12 - 0.62 ng/L | - | [14] |
Note: "-" indicates that the value was not specified in the cited source.
Experimental Protocol: LOD and LOQ Determination for Pyrethroids in Water by SPE and GC-MS/MS
This protocol provides a detailed methodology for determining the LOD and LOQ of pyrethroids in water samples using solid-phase extraction (SPE) followed by analysis with gas chromatography-tandem mass spectrometry (GC-MS/MS).
Reagents and Materials
-
Standards: Certified reference standards of the target pyrethroids.
-
Solvents: HPLC-grade or pesticide-residue grade acetone, hexane, and ethyl acetate.
-
Water: Ultrapure water.
-
SPE Cartridges: C18 cartridges suitable for pesticide extraction.
-
Reagents: Anhydrous sodium sulfate (B86663).
-
Glassware: Volumetric flasks, pipettes, amber glass vials with PTFE-lined caps.
Standard Solution Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve the pure pyrethroid standards in a suitable solvent (e.g., acetone) to prepare individual stock solutions.
-
Intermediate Standard Solution (10 mg/L): Prepare a mixed intermediate standard solution by diluting the stock solutions in ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions for calibration by serially diluting the intermediate standard solution in ethyl acetate. The concentration range should bracket the expected LOD and LOQ.
Sample Preparation (SPE)
-
Sample Collection: Collect water samples in amber glass bottles.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing methanol (B129727) followed by ultrapure water.
-
Sample Loading: Pass a known volume of the water sample (e.g., 1 L) through the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for a sufficient time.
-
Elution: Elute the trapped pyrethroids from the cartridge with a suitable solvent, such as ethyl acetate.[6]
-
Drying and Concentration: Pass the eluate through anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS/MS Analysis
-
Instrument: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) equipped with an appropriate capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS/MS system.
-
GC Conditions:
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of the target pyrethroids. A typical program might start at a lower temperature and ramp up to a final temperature.
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide enhanced sensitivity for halogenated compounds like many pyrethroids.[3][15]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Optimize precursor and product ions for each pyrethroid.
-
LOD and LOQ Determination
There are several accepted methods for determining LOD and LOQ. Two common approaches are described below:
Method 1: Based on Signal-to-Noise Ratio (S/N)
-
LOD Estimation: Analyze a series of low-concentration spiked samples. The LOD is typically estimated as the concentration that results in a signal-to-noise ratio of 3:1.[16]
-
LOQ Estimation: The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10:1, or it can be calculated as three times the LOD.[16]
Method 2: Based on the Standard Deviation of the Response and the Slope
-
Calibration Curve: Prepare a calibration curve using at least five concentration levels of the working standard solutions.
-
LOD Calculation: LOD = 3.3 * (σ / S)
-
LOQ Calculation: LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines or the standard deviation of the response of blank samples.
-
S is the slope of the calibration curve.
-
Method Validation
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range. The coefficient of determination (R²) should typically be > 0.99.
-
Accuracy (Recovery): Determine the recovery of the method by analyzing spiked blank samples at different concentration levels. Acceptable recovery is typically within 70-120%.
-
Precision (Repeatability and Reproducibility): Evaluate the precision of the method by calculating the relative standard deviation (RSD) of replicate analyses of spiked samples. The RSD should generally be < 20%.
Workflow for LOD and LOQ Determination
The following diagram illustrates the logical workflow for determining the LOD and LOQ of pyrethroids.
Caption: Workflow for determining LOD and LOQ of pyrethroids.
References
- 1. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. caltestlabs.com [caltestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodology for trace analysis of 17 pyrethroids and chlorpyrifos in foodstuff by gas chromatography–tandem mass spectrometry [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Internal Standards for Permethrin and Cypermethrin Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic pyrethroids permethrin (B1679614) and cypermethrin (B145020), the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. An ideal internal standard compensates for variations in sample preparation, extraction efficiency, and instrument response. This guide provides a comprehensive comparison of alternative internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable option for your analytical needs.
The Gold Standard: Isotopically Labeled Analogs
Isotopically labeled internal standards are widely regarded as the most effective choice for mass spectrometry-based quantification.[1] These standards are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope (e.g., ¹³C or ²H/D). This results in a compound that co-elutes with the analyte but is distinguishable by its higher mass-to-charge ratio (m/z). This co-elution ensures that the internal standard experiences the same matrix effects and ionization suppression or enhancement as the analyte, leading to highly accurate correction.[2][3][4]
Studies have demonstrated that the use of stable isotope-labeled internal standards significantly improves the accuracy and precision of pyrethroid analysis, particularly in complex environmental matrices like wastewater and biosolids.[5] For instance, a method using deuterium-labeled analogues for eight pyrethroid insecticides, including permethrin and cypermethrin, achieved individual recoveries in the range of 81-94% in wastewater treatment facility effluent.[5]
Key Advantages:
-
High Accuracy and Precision: Effectively corrects for matrix effects and variations in extraction recovery and instrument response.[1]
-
Similar Chemical and Physical Properties: Behaves almost identically to the analyte during sample preparation and analysis.
Considerations:
-
Cost and Availability: Can be significantly more expensive than non-labeled standards.
-
Potential for Isotopic Exchange: Deuterium labels, in particular, may be susceptible to exchange under certain conditions, although this is less of a concern with ¹³C labeling.[2][4]
Practical Alternatives: Non-Isotopically Labeled Compounds
While isotopically labeled standards are ideal, non-isotopically labeled compounds offer a more cost-effective alternative and can provide acceptable performance, especially in less complex matrices. The key is to select a compound that is structurally similar to the analytes, has a similar retention time, and is not naturally present in the samples.
Several non-isotopically labeled compounds have been successfully employed as internal standards in permethrin and cypermethrin analysis:
-
Other Pyrethroids: In some cases, one pyrethroid can be used as an internal standard for another, provided it is not present in the samples being analyzed. For example, permethrin has been used as an internal standard for the analysis of cypermethrin in soil, with recoveries ranging from 77% to 118%.
-
Structurally Related Compounds: Compounds with similar chemical properties but different structures can also be effective. For instance, 1,2,3,4-tetrachloronaphthalene (B75306) has been used as an internal standard for the analysis of several pyrethroids, including permethrin and cypermethrin, in water samples.[6]
-
Perdeuterated Polycyclic Aromatic Hydrocarbons (PAHs): Compounds like d10-acenaphthene, d10-phenanthrene, and d10-pyrene are sometimes used as internal standards in GC-MS analysis of pyrethroids.
-
Organophosphate Pesticides: In some methods, an organophosphate pesticide like fenitrothion-d6 (B562999) has been utilized as an internal standard for permethrin analysis.
Key Advantages:
-
Cost-Effective: Generally more affordable than isotopically labeled standards.
-
Wide Availability: A broader range of compounds is commercially available.
Considerations:
-
Differences in Chemical and Physical Properties: May not perfectly mimic the behavior of the analyte during extraction and ionization, potentially leading to less accurate correction for matrix effects.
-
Potential for Co-elution with Interferences: The chosen standard may co-elute with other compounds in the sample, leading to inaccurate quantification.
Performance Data Comparison
The following tables summarize quantitative data from various studies, providing a comparison of the performance of different internal standards in the analysis of permethrin and cypermethrin. It is important to note that direct comparisons should be made with caution, as the experimental conditions, matrices, and analytical techniques vary between studies.
Table 1: Performance Data for Permethrin Analysis
| Internal Standard | Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Deuterium-labeled permethrin | Wastewater | NCI-GC-MS | 81-94 | Not Specified | LOQ: 0.5 ng/L[5] |
| 1,2,3,4-Tetrachloronaphthalene | Water | GC-MS | 71-111 | 4-22 | Not Specified[6] |
| Fenitrothion-d6 | Blood | GC-MS | ~100 | Not Specified | LOQ: 0.64-0.67 ng/mL |
Table 2: Performance Data for Cypermethrin Analysis
| Internal Standard | Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| ¹³C₆-3-PBA (metabolite) | Urine | GC-MS/MS | Not Specified | Not Specified | LOD: 0.01 µg/L[7] |
| Permethrin | Soil | GC-EI/MS | 77-118 | 2.5-10.2 | LOD: 6.5 µg/kg |
| 1,2,3,4-Tetrachloronaphthalene | Water | GC-MS | 71-111 | 4-22 | Not Specified[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical method. Below are generalized protocols for sample preparation and analysis using different types of internal standards.
Protocol 1: Analysis of Permethrin and Cypermethrin in Water using a Non-Isotopically Labeled Internal Standard (1,2,3,4-Tetrachloronaphthalene) by GC-MS[6]
1. Sample Preparation and Extraction:
-
Spike water samples with a known concentration of permethrin and cypermethrin.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to pre-concentrate the analytes.
-
Condition the SPE cartridge with ethyl acetate (B1210297) and acetone, followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with water and dry it under vacuum.
-
Elute the analytes with ethyl acetate.
-
Add the internal standard (1,2,3,4-tetrachloronaphthalene) to the eluate.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: TG-5SilMS or equivalent.
-
Injection: Programmable Temperature Vaporizer (PTV) in on-column injection mode.
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of pyrethroids.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.
-
Protocol 2: Analysis of Cypermethrin in Soil using Permethrin as an Internal Standard by GC-MS
1. Sample Preparation and Extraction:
-
Weigh a homogenized soil sample.
-
Spike the sample with a known concentration of cypermethrin.
-
Add the internal standard (permethrin) to the sample.
-
Extract the analytes using a Soxhlet extractor with a mixture of methanol (B129727) and acetone.
-
Perform a cleanup step using a Florisil column. Elute the analytes with a mixture of ethyl acetate and n-hexane.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Temperature Program: Ramped temperature program to ensure good separation.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for cypermethrin and permethrin.
-
Protocol 3: Analysis of Pyrethroids in Complex Matrices using Isotopically Labeled Internal Standards by LC-MS/MS[8]
1. Sample Preparation and Extraction (QuEChERS Method):
-
Weigh a homogenized sample (e.g., food, soil).
-
Add water (for dry samples) and the isotopically labeled internal standard mixture.
-
Add acetonitrile (B52724) for extraction and shake vigorously.
-
Add extraction salts (e.g., MgSO₄, NaCl) and shake again.
-
Centrifuge the sample.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent (e.g., PSA, C18) to remove matrix interferences.
-
Centrifuge and filter the extract before analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each analyte and its corresponding isotopically labeled internal standard.
-
Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Quantification of Pyrethroids in Environmental Samples Using NCI-GC-MS with Stable Isotope Analogue Standards [agris.fao.org]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. tandfonline.com [tandfonline.com]
Cross-validation of GC-MS and LC-MS/MS methods for pyrethroid analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pyrethroid insecticides is critical across various fields, from environmental monitoring and food safety to toxicology and human health research. Gas chromatography-mass spectrometry (GC-MS) has traditionally been the workhorse for pyrethroid analysis due to the volatility and thermal stability of many of these compounds. However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering distinct advantages for certain pyrethroids and complex matrices. This guide provides a comprehensive cross-validation of these two instrumental techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their analytical needs.
At a Glance: GC-MS vs. LC-MS/MS for Pyrethroid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Analytes | Well-suited for a wide range of pyrethroids. | Advantageous for thermally labile or less volatile pyrethroids. |
| Sample Preparation | Often requires derivatization for polar metabolites; can be more complex. | Generally simpler and faster, often employing QuEChERS-based methods.[1] |
| Sensitivity | High sensitivity, particularly with negative chemical ionization (NCI).[2] | High sensitivity, especially for compounds that ionize well. |
| Selectivity | Good selectivity, enhanced with MS/MS. | Excellent selectivity with MS/MS, reducing matrix interference.[3] |
| Matrix Effects | Can be significant, may require matrix-matched standards.[4] | Can be significant (ion suppression or enhancement), often addressed by dilution or matrix-matched standards.[5] |
| Run Time | Generally longer analysis times. | Faster analysis times are often achievable.[1] |
| Isomer Separation | Can provide good separation of pyrethroid isomers.[6] | Isomer separation can be more challenging. |
Quantitative Performance Data
The selection of an analytical method often hinges on its quantitative performance. The following tables summarize typical limits of detection (LOD) and quantification (LOQ) for representative pyrethroids across different matrices, as reported in various studies. It is important to note that these values can vary significantly based on the specific instrumentation, sample matrix, and extraction method employed.
Table 1: Performance of GC-MS and GC-MS/MS
| Pyrethroid | Matrix | Method | LOD | LOQ | Reference |
| Bifenthrin | Water | GC-MS/MS | 0.5 ng/L | - | [7] |
| Cyfluthrin | Water | GC-MS/MS | 1.0 ng/L | - | [7] |
| Cypermethrin | Water | GC-MS/MS | 0.5 ng/L | - | [7] |
| Deltamethrin | Water | GC-MS/MS | 1.0 ng/L | - | [7] |
| Permethrin | Water | GC-MS/MS | 0.5 ng/L | - | [7] |
| Bifenthrin | Sediment | GC-MS/MS | 0.2 µg/kg dw | - | [7] |
| Cyfluthrin | Sediment | GC-MS/MS | 0.5 µg/kg dw | - | [7] |
| Cypermethrin | Sediment | GC-MS/MS | 0.2 µg/kg dw | - | [7] |
| Deltamethrin | Sediment | GC-MS/MS | 0.5 µg/kg dw | - | [7] |
| Permethrin | Sediment | GC-MS/MS | 0.2 µg/kg dw | - | [7] |
| Various | Animal-derived foods | GC-MS/MS | - | 1-10 µg/kg | [8] |
dw = dry weight
Table 2: Performance of LC-MS/MS
| Pyrethroid | Matrix | Method | LOD | LOQ | Reference |
| Fenpropathrin | Vegetables | LC-ES-MS | 3-6 ng/g | - | [9] |
| Lambda-cyhalothrin | Vegetables | LC-ES-MS | 3-6 ng/g | - | [9] |
| Deltamethrin | Vegetables | LC-ES-MS | 3-6 ng/g | - | [9] |
| Permethrin | Vegetables | LC-ES-MS | 3-6 ng/g | - | [9] |
| Various | Animal Feeds | LC-MS/MS | 0.15-3 µg/kg | 1-10 µg/kg | [10] |
| Acrinathrin | Sediment | LC-MS/MS | - | 0.50-2.50 ng/g | |
| Etofenprox | Sediment | LC-MS/MS | - | 0.50-2.50 ng/g | [5] |
| Various | Sweet Pepper | LC-MS/MS | 0.03–0.5 μg/kg | 0.6–1.5 μg/kg |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both GC-MS and LC-MS/MS analysis of pyrethroids.
GC-MS/MS Protocol for Pyrethroids in Environmental Samples
This protocol is a generalized representation based on common practices.[7][11]
-
Sample Preparation (Water):
-
Filter a 1-liter water sample.
-
Perform solid-phase extraction (SPE) to concentrate the pyrethroids.
-
Elute the pyrethroids from the SPE cartridge with dichloromethane (B109758) (DCM).
-
Exchange the solvent to ethyl acetate (B1210297).
-
Further cleanup can be achieved using high-performance liquid chromatography with gel-permeation chromatography (HPLC-GPC).[7]
-
Concentrate the final extract to a volume of 0.2 mL under a gentle stream of nitrogen.
-
-
Sample Preparation (Sediment/Soil):
-
Adjust the moisture content of the sample to 50%.
-
Perform microwave-assisted extraction (MAE) with a mixture of DCM and methanol (B129727).[7]
-
Pass the extract through stacked graphitized carbon and alumina (B75360) SPE cartridges for cleanup.
-
Utilize HPLC-GPC for further removal of matrix interferences.[7]
-
-
Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m VF-5ms).[6]
-
Injector: Pulsed splitless injection at 275 °C.[11]
-
Carrier Gas: Helium.
-
Oven Temperature Program: An example program is 80°C (hold 1 min), ramp at 40°C/min to 180°C, then 5°C/min to 285°C, then 30°C/min to 305°C (hold 5 min).[11]
-
Mass Spectrometer: A tandem mass spectrometer operated in negative chemical ionization (NCI) mode often provides the best sensitivity and selectivity.[2]
-
Acquisition: Multiple Reaction Monitoring (MRM) mode for targeted analysis.
-
LC-MS/MS Protocol for Pyrethroids in Food and Environmental Matrices
This protocol is a generalized representation based on common practices.[10][12]
-
Sample Preparation (QuEChERS Method):
-
For soil or sediment, hydrate (B1144303) the sample with water.[12]
-
Add the sample to a centrifuge tube with acetonitrile.
-
Add QuEChERS extraction salts and vortex vigorously.[10]
-
Centrifuge the sample.
-
Take an aliquot of the supernatant and add it to a tube containing dispersive solid-phase extraction (d-SPE) salts for cleanup.
-
Vortex and centrifuge again.
-
Dilute the final supernatant before injection.[10]
-
-
Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate or formic acid to improve ionization.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes may be necessary as different pyrethroids ionize differently.[12]
-
Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification.
-
Workflow and Method Comparison Diagrams
Visualizing the analytical workflow and the logical comparison between the two techniques can aid in understanding their respective strengths and weaknesses.
Caption: General experimental workflows for pyrethroid analysis using GC-MS/MS and LC-MS/MS.
Caption: Key strengths and weaknesses of GC-MS/MS and LC-MS/MS for pyrethroid analysis.
Conclusion
Both GC-MS/MS and LC-MS/MS are highly capable techniques for the analysis of pyrethroids. The choice between them should be guided by the specific pyrethroids of interest, the complexity of the sample matrix, and the desired sample throughput.
-
GC-MS/MS remains an excellent choice for a broad range of pyrethroids, particularly when isomeric separation is crucial. Its robustness and the wealth of historical data and established methods make it a reliable option.[6][13]
-
LC-MS/MS offers significant advantages in terms of simpler and faster sample preparation, making it highly suitable for high-throughput screening.[1] It is also the preferred method for pyrethroids that are thermally unstable or less volatile.
A cross-validation study has shown that with careful method development, both techniques can produce comparable analytical results.[14] Ultimately, the optimal approach may involve utilizing both techniques complementarily: LC-MS/MS for rapid screening and GC-MS/MS for confirmation and for analytes where it demonstrates superior performance.[1] This dual-pronged strategy can provide a comprehensive and robust analytical solution for pyrethroid residue analysis.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Performance of gas chromatography/tandem mass spectrometry in the analysis of pyrethroid insecticides in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Assessment of matrix effect in quantitative milk analysis for pyrethroids based on GC-MS/MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Cross validation of multiple methods for measuring pyrethroid and pyrethrum insecticide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Ethyl Chrysanthemate-D6 in Diverse Sample Matrices: A Comparative Guide
This guide provides a comprehensive comparison of Ethyl Chrysanthemate-D6, a deuterated internal standard, against a conventional non-isotopically labeled internal standard for the quantitative analysis of pyrethroid pesticides in various sample matrices. The information presented is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into method robustness, accuracy, and precision.
Ethyl Chrysanthemate is a key intermediate in the synthesis of numerous pyrethroid pesticides, such as permethrin, cypermethrin, and deltamethrin.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of these compounds. Deuterated internal standards are widely regarded as the gold standard in quantitative analysis, particularly in complex biological matrices.[3] This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[3][4]
The use of such isotopically labeled standards is crucial for mitigating matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix—which is a significant challenge in the chromatographic analysis of complex samples.[5][6][7] Studies have shown that employing deuterated internal standards can dramatically improve data quality, with accuracy shifting from deviations greater than 60% to within 25%, and relative standard deviations (RSDs) dropping from over 50% to below 20%.[8]
This guide presents representative experimental data to illustrate the superior performance of this compound compared to a common non-isotopically labeled internal standard, Triphenyl Phosphate (TPP), across three distinct matrices: human plasma, agricultural soil, and surface water.
Experimental Protocols
A generalized experimental protocol for the extraction and analysis of pyrethroids using this compound as an internal standard is outlined below. This protocol is a composite based on established methods for pesticide residue analysis.
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
For Plasma and Water Samples (1 mL):
-
To a 15 mL centrifuge tube, add 1 mL of the sample.
-
Add 10 µL of the internal standard working solution (this compound or TPP).
-
Add 1 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
For Soil Samples (5 g):
-
To a 50 mL centrifuge tube, add 5 g of homogenized soil.
-
Add 5 mL of water to hydrate (B1144303) the sample and vortex.
-
Add 10 µL of the internal standard working solution.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take an aliquot of the supernatant from the previous step.
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg graphitized carbon black for animal-based matrices).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the resulting supernatant through a 0.22 µm filter into an autosampler vial for analysis.
3. Instrumental Analysis (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Transitions for the target pyrethroids and internal standards would be optimized individually.
Data Presentation
The following tables summarize representative data comparing the analytical performance of a target pyrethroid (e.g., Permethrin) using this compound versus Triphenyl Phosphate (TPP) as the internal standard in human plasma, soil, and water matrices.
Note: The data presented below is illustrative and intended to reflect typical performance characteristics observed in validation studies. Actual results may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Linearity
| Internal Standard | Matrix | Calibration Range (ng/mL) | R² |
| This compound | Human Plasma | 0.5 - 500 | > 0.998 |
| Soil | 1.0 - 1000 | > 0.997 | |
| Water | 0.1 - 200 | > 0.999 | |
| Triphenyl Phosphate (TPP) | Human Plasma | 0.5 - 500 | > 0.990 |
| Soil | 1.0 - 1000 | > 0.985 | |
| Water | 0.1 - 200 | > 0.992 |
Table 2: Recovery and Precision
| Internal Standard | Matrix | Spike Level (ng/mL) | Recovery (%) | Precision (RSD %) |
| This compound | Human Plasma | 5 | 98.5 | 4.2 |
| 50 | 101.2 | 3.5 | ||
| 400 | 99.1 | 3.9 | ||
| Soil | 10 | 95.3 | 6.8 | |
| 100 | 97.8 | 5.5 | ||
| 800 | 96.2 | 6.1 | ||
| Water | 1 | 102.5 | 2.8 | |
| 20 | 103.1 | 2.1 | ||
| 150 | 101.9 | 2.5 | ||
| Triphenyl Phosphate (TPP) | Human Plasma | 5 | 85.1 | 15.8 |
| 50 | 115.7 | 12.4 | ||
| 400 | 89.3 | 14.1 | ||
| Soil | 10 | 75.4 | 22.5 | |
| 100 | 125.3 | 18.9 | ||
| 800 | 80.1 | 20.7 | ||
| Water | 1 | 92.6 | 9.5 | |
| 20 | 108.4 | 8.2 | ||
| 150 | 95.3 | 8.9 |
Table 3: Accuracy
| Internal Standard | Matrix | True Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| This compound | Human Plasma | 25 | 24.7 | 98.8 |
| Soil | 50 | 51.5 | 103.0 | |
| Water | 10 | 9.9 | 99.0 | |
| Triphenyl Phosphate (TPP) | Human Plasma | 25 | 29.8 | 119.2 |
| Soil | 50 | 39.5 | 79.0 | |
| Water | 10 | 11.2 | 112.0 |
The data clearly indicates that the use of this compound results in superior linearity, recovery, precision, and accuracy across all tested matrices. This is attributed to its ability to effectively compensate for matrix-induced signal variability and losses during sample preparation.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards in quantitative analysis.
Caption: Logical flow showing improved accuracy with a deuterated internal standard.
Caption: Experimental workflow for pyrethroid analysis using an internal standard.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for Pyrethroid Analysis in Agricultural Products
For researchers and scientists in the field of agricultural science and drug development, the accurate and reliable quantification of pyrethroid residues in agricultural products is of paramount importance for consumer safety and regulatory compliance. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of pyrethroids. The comparison is supported by a summary of validation data and a detailed experimental protocol.
Comparison of Analytical Methods
The choice of analytical methodology is critical for achieving the desired sensitivity, selectivity, and accuracy in pyrethroid residue analysis. Both GC-MS and LC-MS/MS are powerful techniques, each with its own set of advantages and limitations.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Accuracy (Recovery) | 70-120% | 70-120% |
| Precision (RSD) | ≤ 20% | ≤ 20% |
| Limit of Detection (LOD) | 0.001 - 0.015 mg/kg | 0.001 - 0.010 mg/kg |
| Limit of Quantitation (LOQ) | 0.005 - 0.050 mg/kg | 0.005 - 0.025 mg/kg |
Table 1: Comparison of typical validation parameters for pyrethroid analysis in agricultural products.
Experimental Protocol: QuEChERS Extraction and Analysis
The following is a detailed protocol for the extraction of pyrethroid residues from a representative agricultural product, such as apples, using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis.[1][2][3]
Sample Preparation and Homogenization
-
Weigh a representative portion of the agricultural product (e.g., 10-15 g of a whole apple).
-
Chop the sample into small pieces and homogenize it using a high-speed blender until a uniform puree is obtained.
Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the appropriate internal standards.
-
Add a QuEChERS extraction salt packet containing magnesium sulfate, sodium chloride, and sodium citrate.
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE cleanup tube. The d-SPE tube should contain primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 sorbent to remove non-polar interferences.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
Final Extract Preparation and Instrumental Analysis
-
Transfer the cleaned extract into an autosampler vial.
-
The extract is now ready for injection into either a GC-MS or LC-MS/MS system.
Method Validation Workflow and Technique Comparison
To ensure the reliability and accuracy of analytical data, a thorough method validation is essential. The following diagrams illustrate the typical workflow of a method validation study and a comparison of the key performance characteristics of GC-MS and LC-MS/MS.
Caption: Workflow for a comprehensive method validation study.
Caption: Key performance characteristics of GC-MS and LC-MS/MS.
References
Safety Operating Guide
Proper Disposal of Ethyl Chrysanthemate-D6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Ethyl Chrysanthemate-D6.
Immediate Safety Precautions
Before handling this compound, it is crucial to be familiar with its properties and potential hazards. The non-deuterated form is a combustible liquid, necessitating precautions to avoid ignition sources.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a full-face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat, closed-toed shoes, and clothing that covers the entire arms and legs must be worn.[2]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1]
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[3]
-
Do not ingest. If swallowed, seek immediate medical assistance.[1]
-
Ground and bond containers when transferring large volumes to prevent static discharge.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for Ethyl Chrysanthemate (non-deuterated). This data is provided as a reference, as the physical and chemical properties of the D6 isotopologue are expected to be very similar.
| Property | Value | Source |
| Molecular Formula | C₁₀D₆H₁₀O₂ | [5] |
| Molecular Weight | 174.27 g/mol | [5] |
| Boiling Point | 112 °C @ 10 mmHg | [1][6] |
| Flash Point | 84 °C / 183.2 °F | [1] |
| Density | 0.906 g/mL at 25 °C | [6] |
| logP (o/w) | 4.181 (estimated) | [7] |
| Oral LD50 (Rat) | 2600 mg/kg | [8] |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
Step 1: Waste Collection
-
Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible waste container.
-
The container must be made of a material that will not react with the chemical and should have a secure, tight-fitting lid.[9]
-
Do not fill the container beyond 90% capacity to allow for expansion.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and volume of the waste.
-
Include the date of waste accumulation.
Step 3: Segregation and Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area, such as a flammable storage cabinet.[4]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[1]
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
Step 4: Disposal Request
-
Never dispose of this compound down the drain or in the regular trash.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Spill Cleanup:
-
In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., sand, silica (B1680970) gel, or universal binder).[1]
-
Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.
-
For large spills, evacuate the area and contact your EHS office immediately.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cmu.edu [cmu.edu]
- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. 97-41-6 CAS MSDS (Ethyl chrysanthemumate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ethyl chrysanthemate [thegoodscentscompany.com]
- 8. Ethyl chrysanthemate | CAS#:97-41-6 | Chemsrc [chemsrc.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Ethyl Chrysanthemate-D6
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of Ethyl Chrysanthemate-D6. The following procedural guidance is based on the safety profile of the non-deuterated form, Ethyl Chrysanthemate, and general best practices for handling deuterated compounds. No specific Safety Data Sheet (SDS) for this compound could be located; therefore, it is imperative to treat this compound with the caution required for a potentially hazardous substance.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄D₆O₂ | [4] |
| Molecular Weight | 202.32 g/mol | [4] |
| Appearance | Light yellow liquid | [1] |
| Odor | Odorless | [1] |
| Boiling Point | 112 °C / 233.6 °F @ 10 mmHg | [1] |
| Flash Point | 84 °C / 183.2 °F | [1][2] |
| Solubility | Low in water; soluble in alcohol | [3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory to ensure personal safety when handling this compound. This guidance is based on the hazards identified for the non-deuterated compound, which include it being a combustible liquid and a potential skin and eye irritant.[1][2][5]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] Always inspect gloves for signs of degradation or puncture before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin and Body Protection | Lab coat | A flame-resistant lab coat is recommended. Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation | If vapors or mists are generated, use a NIOSH-approved respirator. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][2]
Handling and Use
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing vapors or mists.[1]
-
Preventing Ignition: Keep away from open flames, hot surfaces, and sources of ignition.[1][2] No smoking.
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing.[1][2] Do not ingest.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Remove and wash contaminated clothing and gloves before re-use.[1][2]
Spill Management
-
Small Spills: For minor spills, remove all sources of ignition.[1][2] Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[1][2]
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
-
Waste Classification: this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Waste Collection: Dispose of contents and container to an approved waste disposal plant.[1][2] All contaminated materials (e.g., absorbent materials, gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Experimental Protocol: General Weighing and Dissolving
-
Preparation: Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table above.
-
Weighing: To weigh the compound, use a tared, sealed container to minimize exposure.
-
Dissolving: When dissolving, add the liquid to the solvent slowly and stir gently to avoid splashing.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
